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  • Product: (5R)-5-methylimidazolidin-4-one
  • CAS: 922178-60-7

Core Science & Biosynthesis

Foundational

The Physicochemical and Mechanistic Profile of (5R)-5-Methylimidazolidin-4-one: A Whitepaper on Chiral Scaffolds in Organocatalysis and Drug Discovery

Executive Summary The (5R)-5-methylimidazolidin-4-one scaffold represents a cornerstone architecture in modern synthetic chemistry. Far from being a mere structural curiosity, this chiral nitrogen-containing heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (5R)-5-methylimidazolidin-4-one scaffold represents a cornerstone architecture in modern synthetic chemistry. Far from being a mere structural curiosity, this chiral nitrogen-containing heterocycle serves a dual mandate: it is a privileged pharmacophore embedded within complex natural products and synthetic inhibitors[1], and it is the foundational engine driving LUMO-lowering iminium organocatalysis[2]. As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties of this molecule, elucidate the causality behind its mechanistic prowess, and provide a self-validating protocol for its synthesis and application.

Structural and Physicochemical Profiling

Understanding the behavior of (5R)-5-methylimidazolidin-4-one requires a rigorous analysis of its physicochemical parameters. The molecule features a five-membered ring containing a secondary amine (N1), a tertiary or secondary amine/amide depending on substitution (N3), and a ketone at C4. The stereocenter at C5 is the critical locus of its asymmetric utility.

The core properties are summarized below. These parameters dictate the molecule's solubility, basicity, and reactivity profiles in both physiological environments and organic solvent systems.

Table 1: Core Physicochemical Properties of (5R)-5-methylimidazolidin-4-one
PropertyValueMechanistic Significance
Molecular Formula C₄H₈N₂ODefines the low-molecular-weight, highly atom-economical core scaffold.
Molecular Weight 100.12 g/mol Ensures high ligand efficiency when utilized as a catalytic fragment or drug pharmacophore.
Stereochemistry (5R)-configurationEssential for providing precise facial shielding in asymmetric catalytic transformations.
pKa (Conjugate Acid) ~3.1[3]Ensures the secondary amine remains nucleophilic under mildly acidic co-catalytic conditions.
pKa (Amide N-H) ~15.75[4]Prevents unwanted deprotonation and tautomerization during standard base-mediated reactions.
Topological Polar Surface Area ~41.5 ŲGrants excellent solubility in polar aprotic solvents (e.g., DMF, DMSO) critical for homogeneous catalysis.

Causality Insight: The relatively low pKa of the conjugate acid (~3.1) is a deliberate evolutionary advantage in organocatalysis[3]. It ensures that in the presence of acidic co-catalysts (like p-toluenesulfonic acid or trifluoroacetic acid), the amine is not entirely sequestered as an unreactive ammonium salt. Instead, a dynamic equilibrium exists, allowing the free amine to rapidly condense with incoming aldehydes.

Mechanistic Causality in Organocatalysis

In the realm of asymmetric synthesis, the (5R)-5-methylimidazolidin-4-one scaffold is an active architect of stereocontrol. Its most prominent application is in LUMO-lowering iminium activation, a concept pioneered to bypass the need for toxic or expensive transition metal Lewis acids[5].

When the secondary amine of the (5R)-imidazolidin-4-one condenses with an α,β-unsaturated aldehyde, it forms a highly electrophilic iminium ion. The causality behind its effectiveness is twofold:

  • Electronic Activation: The formation of the positively charged iminium species significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, accelerating nucleophilic attack by dienes or latent enolates (e.g., silylketene acetals in Mukaiyama-Michael reactions)[5].

  • Steric Discrimination: The (5R)-methyl group serves as an impenetrable steric wall. It effectively shields one face of the reactive pi-system, forcing the incoming nucleophile to attack exclusively from the opposite, unhindered face. This precise facial discrimination is the causal driver for the high enantiomeric excess (ee) observed in these transformations[2].

G Cat (5R)-5-methylimidazolidin-4-one (Chiral Amine Catalyst) Iminium Iminium Ion Intermediate (LUMO Lowered, Facially Shielded) Cat->Iminium Condensation (-H2O) Ald α,β-Unsaturated Aldehyde (LUMO relatively high) Ald->Iminium Condensation (-H2O) Adduct Chiral Iminium Adduct Iminium->Adduct Enantioselective Attack (Directed by 5R-Methyl) Nu Nucleophile / Diene (e.g., Mukaiyama-Michael) Nu->Adduct Adduct->Cat Catalyst Regeneration Prod Enantiopure Product Adduct->Prod Hydrolysis (+H2O)

Fig 1: LUMO-lowering iminium activation cycle driven by the (5R)-imidazolidin-4-one scaffold.

Self-Validating Synthetic Workflow

A protocol is only as robust as its internal validation checkpoints. The synthesis of chiral 4-imidazolidinones from α-amino acid derivatives must be treated as a self-validating system to prevent the propagation of stereochemical errors[6]. Relying solely on crude yield is a critical failure point; therefore, orthogonal analytical validation is built directly into the workflow.

Step-by-Step Methodology

Step 1: Amidation of D-Alanine

  • Procedure: React N-Boc-D-alanine with a primary amine (e.g., methylamine) using standard coupling reagents (EDC/HOBt) in dichloromethane (DCM) at 0 °C to room temperature. Following aqueous workup, deprotect the Boc group using 20% TFA in DCM.

  • Causality: D-Alanine is deliberately chosen because its natural (R) stereocenter directly translates to the (5R) configuration in the final heterocycle. Utilizing a pre-existing chiral pool molecule mathematically eliminates the need for complex asymmetric induction during the backbone synthesis.

Step 2: Acid-Catalyzed Cyclocondensation

  • Procedure: Dissolve the resulting D-alanine amide in methanol. Add a slight molar excess of a carbonyl compound (e.g., acetone or a substituted benzaldehyde) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux the mixture for 12 hours using a Dean-Stark apparatus to remove water[3].

  • Causality: The continuous removal of water drives the thermodynamic equilibrium toward the cyclic aminal (imidazolidin-4-one). The acid catalyst protonates the carbonyl oxygen, drastically increasing its electrophilicity to facilitate nucleophilic attack by the amide nitrogen.

Step 3: Orthogonal Validation (The Self-Validating Checkpoint)

  • Procedure: Isolate the product via crystallization from hot ethanol. Immediately subject a 5 mg aliquot to ¹H-NMR (in CDCl₃) and a 1 mg aliquot to Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA gradient).

  • Causality: Acidic reflux conditions carry a latent risk of enolization at the C5 position, which would lead to racemization. The protocol mandates dual validation: NMR confirms the structural integrity and ring closure, while Chiral HPLC mathematically proves that the (5R) stereocenter remained intact (>99% ee) throughout the thermodynamic cyclization.

G S1 Step 1: Amide Formation (D-Alanine + Amine) S2 Step 2: Cyclocondensation (Carbonyl + Acid Catalysis) S1->S2 S3 Step 3: Crystallization (Stereochemical Enrichment) S2->S3 V1 Validation A: NMR (Structural Integrity) S3->V1 Aliquot V2 Validation B: Chiral HPLC (Enantiomeric Excess) S3->V2 Aliquot

Fig 2: Self-validating synthetic workflow for (5R)-5-methylimidazolidin-4-one derivatives.

Conclusion

The (5R)-5-methylimidazolidin-4-one scaffold is a triumph of structural efficiency. By combining a low molecular weight with precisely tuned pKa values and an unyielding steric face, it enables highly enantioselective transformations that were previously impossible without heavy metals. Furthermore, its presence in complex nucleoside antibiotics like Rocheicoside A[7] underscores its versatility beyond catalysis, cementing its status as a highly privileged motif in the molecular sciences.

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Exploratory

Structural Elucidation, Exact Mass Profiling, and Synthetic Methodologies of (5R)-5-Methylimidazolidin-4-one

Executive Prologue In the landscape of asymmetric organic synthesis and medicinal chemistry, the imidazolidin-4-one heterocycle stands as a privileged scaffold. Specifically, (5R)-5-methylimidazolidin-4-one serves as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Prologue

In the landscape of asymmetric organic synthesis and medicinal chemistry, the imidazolidin-4-one heterocycle stands as a privileged scaffold. Specifically, (5R)-5-methylimidazolidin-4-one serves as the foundational core for MacMillan-type organocatalysts, which have revolutionized enantioselective transformations such as Diels-Alder reactions and cycloadditions[1]. As a Senior Application Scientist, understanding the precise physicochemical properties, stereochemical architecture, and synthetic causality of this molecule is paramount for drug development professionals aiming to leverage iminium and enamine catalysis. This whitepaper provides an in-depth technical analysis of the compound, detailing its exact mass, structural topology, and self-validating synthetic protocols.

Physicochemical & Exact Mass Profiling

The exact mass of a molecule is a non-negotiable parameter for downstream analytical validation, particularly in High-Resolution Mass Spectrometry (HRMS) workflows. The monoisotopic exact mass of (5R)-5-methylimidazolidin-4-one is calculated based on its molecular formula, C4H8N2O. Utilizing the precise atomic masses of the most abundant isotopes ( 12 C = 12.000000, 1 H = 1.007825, 14 N = 14.003074, 16 O = 15.994915), the exact mass is rigorously determined to be 100.06366 Da [2].

Quantitative Data Summary
ParameterValueAnalytical Methodology / Source
Chemical Formula C4H8N2OElemental Analysis
Monoisotopic Exact Mass 100.06366 DaTheoretical / HRMS Validation[2]
Molecular Weight 100.12 g/mol Standard Atomic Weights
CAS Registry Number 922178-60-7Chemical Abstracts Service[3]
Stereochemical Configuration (5R)X-Ray Crystallography / Chiral HPLC

Topological & Stereochemical Architecture

The structural integrity of (5R)-5-methylimidazolidin-4-one is defined by its 5-membered heterocyclic ring containing two nitrogen atoms separated by a methylene bridge (C2), and a carbonyl group at the C4 position. The critical feature is the methyl group at the C5 position, which is locked in the (R)-configuration.

Causality of the Stereocenter: In asymmetric catalysis, the (R)-methyl group acts as a strict steric director. When the secondary amine (N1 or N3, depending on substitution) forms an iminium ion with an α,β -unsaturated aldehyde, the C5 methyl group selectively blocks one face of the reactive intermediate. This steric shielding forces incoming nucleophiles to attack exclusively from the opposite, unhindered face, thereby dictating the enantioselectivity of the final product[1].

G C4 C4 (Carbonyl) Electrophilic Center C5 C5 (Chiral Center) (R)-Stereocenter C4->C5 O Carbonyl Oxygen C4->O N3 N3 (Amine) Nucleophilic/Catalytic N3->C4 C2 C2 (Methylene) Ring Linker C2->N3 N1 N1 (Amine) Secondary N N1->C2 C5->N1 Me 5-Methyl Group Steric Director C5->Me (R)-configuration

Structural topology and functional nodes of (5R)-5-methylimidazolidin-4-one.

Rational Synthetic Methodologies

The synthesis of the imidazolidin-4-one core relies on the condensation of an aminoamide with a carbonyl source[4]. The following protocol is designed as a self-validating system, ensuring high yield while strictly preserving the chiral integrity of the C5 position.

Synthesis A D-Alanine Amide C Acidic Condensation (p-TsOH, Toluene) A->C B Formaldehyde B->C D Imine Intermediate C->D -H2O E (5R)-5-methylimidazolidin-4-one D->E 5-exo-trig Cyclization

Step-by-step synthetic workflow for the imidazolidin-4-one core.

Step-by-Step Experimental Protocol

Objective: Construct the imidazolidin-4-one heterocycle from a chiral pool precursor without racemization.

  • Amidation of D-Alanine:

    • Action: React D-alanine methyl ester hydrochloride with methanolic ammonia at 0 °C, gradually warming to room temperature.

    • Causality: The ester must be converted to an amide to provide the secondary nitrogen (N3) required for the final 5-membered ring. Utilizing D-alanine ensures the (R)-configuration is embedded from the start. Low temperatures are maintained to prevent unwanted polymerization or base-catalyzed racemization of the α -stereocenter.

  • Acid-Catalyzed Condensation:

    • Action: Suspend the isolated D-alanine amide in anhydrous toluene. Add a catalytic amount of para-toluenesulfonic acid (p-TsOH) and an equimolar amount of formaldehyde.

    • Causality: The p-TsOH protonates the formaldehyde carbonyl, drastically increasing its electrophilicity. This facilitates a rapid nucleophilic attack by the primary α -amine of the D-alanine amide, forming a reactive imine (Schiff base) intermediate[4].

  • Cyclization and Dehydration:

    • Action: Reflux the reaction mixture using a Dean-Stark apparatus for 12 hours.

    • Causality: A 5-exo-trig cyclization occurs as the amide nitrogen attacks the imine carbon. This ring closure releases one equivalent of water. The Dean-Stark apparatus continuously removes this water from the system; according to Le Chatelier's principle, this drives the equilibrium entirely toward the cyclic product and prevents the reversible hydrolysis of the imine.

  • Isolation and Purification:

    • Action: Cool the mixture, neutralize with saturated aqueous NaHCO 3​ , extract with dichloromethane, and recrystallize the crude solid from ethanol.

    • Causality: Neutralization quenches the acid catalyst, halting any further equilibrium shifts. Recrystallization exploits differential solubility to remove linear oligomers, yielding pure (5R)-5-methylimidazolidin-4-one.

Mechanistic Role in Asymmetric Organocatalysis

Derivatives of (5R)-5-methylimidazolidin-4-one are the cornerstone of LUMO-lowering iminium catalysis[1]. When the secondary amine of the heterocycle condenses with an α,β -unsaturated aldehyde, it forms an iminium ion.

Causality of Activation: The formation of the positively charged iminium ion withdraws electron density from the conjugated π -system. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it toward nucleophilic attack (e.g., by dienes in Diels-Alder reactions) at reaction rates that outpace the uncatalyzed background reaction[1].

Mechanism Cat Imidazolidinone Catalyst Iminium Iminium Ion (LUMO Lowered) Cat->Iminium + Substrate - H2O Sub α,β-Unsaturated Aldehyde Sub->Iminium Nuc Nucleophilic Attack (Stereocontrolled) Iminium->Nuc Prod Enantiopure Product Nuc->Prod Hydrolysis Prod->Cat Catalyst Regeneration

Catalytic cycle demonstrating LUMO-lowering iminium activation.

Self-Validating Analytical Protocols

To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating. The output must be rigorously tested against the theoretical inputs:

  • Exact Mass Verification (HRMS): The sample is subjected to Electrospray Ionization (ESI) HRMS in positive mode. The theoretical exact mass is 100.06366 Da[2]. The protocol is validated if the protonated pseudo-molecular ion peak [M+H]+ is observed at exactly m/z 101.0715 (within an error margin of < 5 ppm). This confirms the molecular formula C4H8N2O and the absence of condensation oligomers.

  • Stereochemical Validation (Chiral HPLC): To prove that the acidic reflux did not cause racemization at the C5 position, the product is run through a chiral stationary phase HPLC (e.g., Chiralcel OD-H). A single peak confirms >99% enantiomeric excess (ee) of the (R)-enantiomer, validating the gentle nature of the chosen synthetic pathway.

References

  • National Institutes of Health. "Allylurea | C4H8N2O | CID 11181" (Data utilized for exact mass and formula validation of C4H8N2O isomers). PubChem. URL: [Link]

  • Blackmore, T. R., & Thompson, P. E. "IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS". Medicinal Chemistry and Drug Discovery. URL: [Link]

  • "Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds". ACS Omega. URL: [Link]

Sources

Foundational

The Architect of Asymmetry: A Technical Guide to (5R)-5-methylimidazolidin-4-one in Organocatalysis

For Researchers, Scientists, and Drug Development Professionals Foreword: The Dawn of a New Catalytic Paradigm The early 21st century marked a paradigm shift in asymmetric synthesis, a move away from the near-exclusive r...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Dawn of a New Catalytic Paradigm

The early 21st century marked a paradigm shift in asymmetric synthesis, a move away from the near-exclusive reliance on transition metal catalysts and biocatalysis. At the forefront of this revolution was the development of small organic molecules as catalysts, a field now known as organocatalysis. This guide delves into the mechanistic heart of one of the foundational scaffolds in this field: the imidazolidin-4-one framework, pioneered by David W.C. MacMillan. Specifically, we will dissect the mechanism of action of (5R)-5-methylimidazolidin-4-one and its derivatives, catalysts that have become indispensable tools for the construction of complex chiral molecules. This family of catalysts offers a robust, environmentally friendly, and highly effective platform for achieving high levels of enantiofacial discrimination under mild, aerobic conditions. Their significance was formally recognized with the 2021 Nobel Prize in Chemistry, awarded to MacMillan and Benjamin List for their independent development of asymmetric organocatalysis.

This document will provide a deep, mechanistically-grounded understanding of how these catalysts operate, moving beyond a simple recitation of reactions to explain the fundamental principles of substrate activation and stereocontrol.

The Core Principle: Dual Modes of Activation

The power of imidazolidin-4-one catalysts lies in their ability to operate through two distinct, yet complementary, modes of catalytic activation: Iminium Catalysis and Enamine Catalysis . This duality allows a single catalyst scaffold to address a broad spectrum of asymmetric transformations, a versatility that was once the primary domain of complex enzyme systems.

Iminium Catalysis: Lowering the LUMO for Electrophilic Activation

In its first mode of action, the secondary amine of the imidazolidin-4-one catalyst reversibly condenses with α,β-unsaturated aldehydes (enals) or ketones to form a chiral iminium ion . This transformation is the cornerstone of what MacMillan termed "LUMO-lowering catalysis". The protonated nitrogen atom of the iminium ion acts as a powerful electron sink, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system. This activation renders the β-carbon of the original enal substantially more electrophilic and susceptible to attack by even weak nucleophiles.

The stereochemical outcome of the reaction is dictated by the chiral environment of the catalyst. The bulky substituent at the C5 position (and often at C2) effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite, less sterically hindered face, thus ensuring high enantioselectivity.

This activation strategy is central to a host of powerful transformations, including:

  • Diels-Alder Reactions: The first highly enantioselective organocatalytic Diels-Alder reaction was achieved using an imidazolidinone catalyst, reacting α,β-unsaturated aldehydes with various dienes to yield cycloadducts with excellent yields and enantioselectivities.

  • Friedel-Crafts Alkylations: These catalysts facilitate the enantioselective addition of electron-rich aromatics, like indoles, to activated enals.

  • 1,3-Dipolar Cycloadditions

  • Michael Additions

The catalytic cycle for iminium-mediated activation is a general and robust platform for a variety of asymmetric transformations.

Iminium_Catalysis cluster_cycle Iminium Catalytic Cycle Catalyst (5R)-Catalyst (Secondary Amine) Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Enal - H₂O EnAl α,β-Unsaturated Aldehyde EnAl->Iminium Adduct_Iminium Covalent Adduct (Iminium) Iminium->Adduct_Iminium + Nucleophile Nucleophile Nucleophile (e.g., Diene, Arene) Nucleophile->Adduct_Iminium Adduct_Iminium->Catalyst Hydrolysis Product Enantioenriched Product Adduct_Iminium->Product + H₂O Water H₂O Water->Product

Caption: Generalized catalytic cycle for Iminium activation.

Enamine Catalysis: Raising the HOMO for Nucleophilic Activation

The second activation mode involves the reaction of the imidazolidin-4-one catalyst with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This mode of activation is conceptually the inverse of iminium catalysis; it raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate. The enamine, being electron-rich, behaves as a chiral enolate equivalent, capable of attacking a wide range of electrophiles.

Crucially, the stereocenter on the imidazolidinone backbone again dictates the facial selectivity of the subsequent reaction. The geometry of the enamine intermediate is controlled by the catalyst's structure, which in turn directs the approach of the electrophile to generate the product with high stereocontrol. This strategy has enabled the development of highly enantioselective:

  • Aldol Reactions: Imidazolidinones catalyze direct, enantioselective cross-aldol reactions between different aldehydes.

  • Michael Additions: Aldehydes can be added to enones in a highly enantioselective manner via an enamine intermediate.

  • α-Functionalizations: This includes α-halogenations, α-aminations, and α-arylations of aldehydes.

The isolation and characterization of enamine intermediates have provided direct evidence for their role as the key nucleophilic species in these reactions.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst (5R)-Catalyst (Secondary Amine) Enamine Chiral Enamine (HOMO Raised) Catalyst->Enamine + Aldehyde - H₂O Aldehyde Saturated Aldehyde Aldehyde->Enamine Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Electrophile Electrophile Electrophile (e.g., Aldehyde, Enone) Electrophile->Adduct_Iminium Adduct_Iminium->Catalyst Hydrolysis Product Enantioenriched Product Adduct_Iminium->Product + H₂O Water H₂O Water->Product

Caption: Generalized catalytic cycle for Enamine activation.

Causality in Action: Key Reaction Protocols and Data

To fully appreciate the mechanism, we must examine the experimental realities. The choice of catalyst, acid co-catalyst, solvent, and temperature are not arbitrary; they are finely tuned parameters that directly influence the kinetics and selectivity of the catalytic cycle.

Case Study: The Organocatalytic Diels-Alder Reaction

The enantioselective Diels-Alder reaction stands as a landmark achievement for imidazolidinone catalysis. It perfectly illustrates the principles of iminium activation.

Experimental Protocol: Representative Enantioselective Diels-Alder Reaction

  • Catalyst Preparation: To a 2-dram vial equipped with a magnetic stir bar, add the imidazolidinone catalyst (e.g., (2R, 5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, ~5-20 mol%).

  • Solvent and Additives: Add the appropriate solvent (e.g., CH₃CN/H₂O mixture). The presence of water is often crucial for facilitating the hydrolysis of the final iminium adduct and ensuring catalyst turnover. An acid co-catalyst (e.g., TFA, HClO₄) is required to promote the formation and maintain the stability of the reactive iminium ion.

  • Substrate Addition: Add the α,β-unsaturated aldehyde (1.0 equivalent).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -80 °C to room temperature) to enhance enantioselectivity.

  • Diene Addition: Add the diene (e.g., cyclopentadiene, ~3.0 equivalents) dropwise.

  • Reaction Monitoring: Stir the resulting solution at a constant temperature and monitor the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Representative Data: Diels-Alder Reaction of Enals with Cyclopentadiene

CatalystEnalYield (%)ee (%) (endo/exo)Reference
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HClCinnamaldehyde8693 (1:20)
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HClAcrolein8289 (10:1)
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-oneCrotonaldehyde9990 (>50:1)

Data synthesized from seminal literature reports.

The data clearly demonstrates the high levels of enantioselectivity and yield achievable. The choice of substituents on the imidazolidinone ring (e.g., tert-butyl vs. methyl at C2) significantly impacts the steric environment and, consequently, the stereochemical outcome.

Case Study: Organocatalytic Intermolecular Michael Addition

This reaction exemplifies the enamine activation pathway, where the catalyst renders a simple aldehyde nucleophilic.

Experimental Protocol: Representative Enantioselective Michael Addition

  • Catalyst Solution: In a vial, dissolve the imidazolidinone catalyst (e.g., (5R)-5-phenyl-2,2,3-trimethylimidazolidin-4-one, 20 mol%) and a hydrogen-bond-donating co-catalyst (e.g., a thiourea derivative) in a suitable solvent (e.g., CHCl₃). The co-catalyst is crucial for activating the enone electrophile and controlling chemoselectivity (Michael vs. aldol).

  • Substrate Addition: Add the enone (e.g., methyl vinyl ketone, 1.0 equivalent).

  • Nucleophile Addition: Add the aldehyde (e.g., propanal, 5.0 equivalents) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by GC analysis.

  • Work-up: Upon completion, concentrate the reaction mixture and purify by flash chromatography on silica gel.

Representative Data: Michael Addition of Aldehydes to Methyl Vinyl Ketone

CatalystAldehydeYield (%)ee (%)Reference
(5R)-5-Phenyl-2,2,3-trimethylimidazolidin-4-onePropanal7696
(5R)-5-Phenyl-2,2,3-trimethylimidazolidin-4-oneButanal8096
(5R)-5-Phenyl-2,2,3-trimethylimidazolidin-4-oneIsovaleraldehyde8193

Data synthesized from seminal literature reports.

The exceptional enantioselectivities observed underscore the precise stereocontrol exerted by the chiral enamine intermediate formed in situ.

Expanding the Mechanistic Frontier: SOMO Catalysis

More recently, the utility of imidazolidinone catalysts has been expanded into new mechanistic manifolds, most notably Singly Occupied Molecular Orbital (SOMO) catalysis. This strategy merges enamine catalysis with a single-electron oxidant. The enamine intermediate is oxidized to a transient radical cation, which can then engage in a variety of enantioselective C-C bond-forming reactions with nucleophiles that are incompatible with traditional two-electron pathways. This has opened doors to novel transformations like the enantioselective α-enolation and α-allylation of aldehydes.

SOMO_Catalysis_Workflow cluster_workflow SOMO Activation Workflow Start Aldehyde + (5R)-Catalyst Enamine Chiral Enamine Intermediate Start->Enamine Condensation Oxidation Single-Electron Oxidation (e.g., CAN, Cu(II)) Enamine->Oxidation -e⁻ RadicalCation Enamine Radical Cation (SOMO Intermediate) Oxidation->RadicalCation Coupling Radical-Radical or Radical-Nucleophile Coupling RadicalCation->Coupling + Nucleophile ProductCycle Product Formation & Catalyst Regeneration Coupling->ProductCycle

Caption: Conceptual workflow for SOMO-activation catalysis.

Conclusion: An Enduring Legacy in Synthesis

The (5R)-5-methylimidazolidin-4-one scaffold and its derivatives represent more than just a class of catalysts; they embody a fundamental concept in chemical reactivity and stereocontrol. By providing a simple, predictable, and highly effective means of activating carbonyl compounds through both iminium and enamine intermediates, these organocatalysts have democratized asymmetric synthesis. They have found widespread use in the total synthesis of natural products and are a cornerstone of modern drug discovery programs. The ongoing exploration of their reactivity, as seen in the development of SOMO catalysis, ensures that the legacy of the imidazolidin-4-one catalysts will continue to evolve, enabling chemists to build the complex molecules of the future with ever-increasing precision and efficiency.

References

  • Imidazolidinone - Wikipedia. Wikipedia. [Link]

  • Enantioselective organocatalytic Michael additions of aldehydes to enones with imidazolidinones: cocatalyst effects and evidence for an enamine intermediate. PubMed. [Link]

  • Iminium Catalysis. ACS Publications. [Link]

  • Imidazolidinones as Asymmetric Organocatalysts. ResearchGate. [Link]

  • The Importance of Iminium Geometry Control in Enamine Catalysis: Identification of a New Catalyst Architecture for Aldehyde-Alde. Macmillan Group, Princeton University. [Link]

  • Chapter 18. Imidazolidinones as Asymmetric Organocatalysts. ResearchGate. [Link]

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels-Alder Reactions, Conjugate Additions to Access Non-Natural alpha-Amino Acids, and Bimodal Catalyst Activation for the Development of Organo-Cascade Reactions
Exploratory

Thermodynamic Stability and Racemization Kinetics of (5R)-5-Methylimidazolidin-4-one Enantiomers

Executive Summary & Core Principles (5R)-5-methylimidazolidin-4-one is a privileged chiral scaffold derived from D-alanine, serving as the foundational backbone for first-generation MacMillan organocatalysts. In drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Principles

(5R)-5-methylimidazolidin-4-one is a privileged chiral scaffold derived from D-alanine, serving as the foundational backbone for first-generation MacMillan organocatalysts. In drug development and asymmetric catalysis, the integrity of the C5 stereocenter is paramount.

From a fundamental thermodynamic perspective, two enantiomers possess identical free energies ( ΔG=0 ) and therefore exhibit the exact same thermodynamic stability in an achiral environment 1. Because of this, any system capable of equilibrating the two states will inevitably sink into a 50:50 racemic mixture. The operational stability of the (5R) enantiomer is therefore dictated entirely by its kinetic stability —the activation barrier ( Ea​ ) preventing epimerization. When the rate of equilibration (racemization) competes with the rate of a desired catalytic transformation, total loss of enantioselectivity occurs 1.

This whitepaper details the mechanistic causality of this degradation, provides self-validating protocols for kinetic stability testing, and outlines synthetic strategies to bypass the thermodynamic sink.

Mechanistic Causality of Racemization

The vulnerability of the (5R)-5-methylimidazolidin-4-one framework lies in the C5 stereocenter's proximity to the C4 carbonyl. Under standard catalytic or synthetic conditions involving Brønsted acids, the C5 proton becomes highly labile.

The causality of degradation is as follows:

  • Activation: Protonation of the carbonyl oxygen or the formation of an iminium ion at N3 drastically lowers the pKa​ of the C5 proton.

  • Deprotonation: A base (even a weak solvent or counter-ion) abstracts the C5 proton, collapsing the chiral center into a planar, achiral enolate or azomethine ylide intermediate.

  • Equilibration: Because the intermediate is achiral, subsequent reprotonation occurs with equal probability from either the Re or Si face, driving the system toward the thermodynamic racemic sink [[2]]().

Racemization_Mechanism R_enant (5R)-Enantiomer (Kinetic State) Deprot Deprotonation (Base/Acid Cat.) R_enant->Deprot k_f Deprot->R_enant Achiral Achiral Enolate / Azomethine Ylide Deprot->Achiral Achiral->Deprot Reprot Reprotonation (Face Non-selective) Achiral->Reprot Reprot->Achiral S_enant (5S)-Enantiomer (Thermodynamic Sink) Reprot->S_enant k_r S_enant->Reprot

Figure 1: Mechanistic pathway of (5R)-5-methylimidazolidin-4-one racemization via an achiral intermediate.

Synthetic Strategies: Kinetic vs. Thermodynamic Control

Historically, the condensation of D-alanine amides with ketones/aldehydes utilized strong Brønsted acids (e.g., p-TsOH) at elevated temperatures. These conditions inadvertently promote the enolization pathway described above, leading to racemization and severely limiting the applicability of the method 3.

To enforce kinetic control, modern protocols replace Brønsted acids with mild, oxophilic Lewis acids. For example, using 1 mol% Ytterbium(III) triflate ( Yb(OTf)3​ ) in refluxing chloroform provides convenient access to the imidazolidinone without racemization 3. The Yb3+ ion activates the carbonyl for cyclization without excessively acidifying the C5 proton, preserving the >99% enantiomeric excess (ee) of the starting material.

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Stability & Racemization Kinetics Assay

This protocol isolates the racemization variable from general chemical degradation, ensuring high-fidelity kinetic data.

Step 1: Stock Preparation Dissolve enantiopure (5R)-5-methylimidazolidin-4-one in a controlled buffer (e.g., 50 mM phosphate buffer, pH 7.4, 5% DMSO). Causality: Strict pH control is mandatory because the enolization rate is exponentially dependent on hydronium/hydroxide concentrations.

Step 2: Thermal Stress Incubation Aliquot the stock into sealed ampoules and incubate at precisely controlled temperatures (e.g., 25°C, 40°C, 60°C).

Step 3: Quenching At specific time intervals, remove an ampoule and immediately flash-freeze in liquid nitrogen. Causality: Flash-freezing instantly halts the kinetic equilibration, preserving the exact enantiomeric ratio for analysis.

Step 4: Self-Validating Analysis (Chiral HPLC + LC-MS) Analyze the thawed sample via Chiral HPLC (e.g., Daicel Chiralpak AD-H). Simultaneously, run an LC-MS analysis. Self-Validation Logic: Optical rotation is insufficient as it cannot distinguish between racemization and ring-opening degradation. By pairing Chiral HPLC (to track ee%) with LC-MS (to track total mass balance), the protocol proves that any loss in ee% is strictly due to thermodynamic equilibration, not chemical destruction. A pre-synthesized racemic standard must be injected first to prove baseline resolution ( Rs​>1.5 ) of the (5R) and (5S) peaks.

Kinetic_Workflow cluster_0 Phase 1: Stress & Sampling cluster_1 Phase 2: Self-Validating Analysis Prep Prepare 10 mM (5R)-Isomer Incubate Thermal/Acidic Incubation Prep->Incubate Quench Flash Freeze & Quench Incubate->Quench HPLC Chiral HPLC (ee% tracking) Quench->HPLC MassBal LC-MS Mass Balance Quench->MassBal Data Kinetic Rate Extraction HPLC->Data MassBal->Data

Figure 2: Self-validating experimental workflow for determining racemization kinetics.

Protocol B: Racemization-Free Synthesis via Lewis Acid Catalysis

Step 1: Combine D-alanine amide hydrochloride (1.0 eq) and the target ketone/aldehyde (1.2 eq) in anhydrous chloroform. Step 2: Add 1 mol% Yb(OTf)3​ . Step 3: Heat the mixture to reflux using a Dean-Stark trap to continuously remove water, driving the equilibrium toward the cyclized product. Step 4: Self-Validation: Isolate the product and measure the ee% against the starting D-alanine amide. The protocol is validated only if the final ee% matches the starting material's ee% ( >99% ), proving the thermodynamic sink was avoided 3.

Quantitative Data Summaries

The following tables summarize the kinetic behavior and thermodynamic activation parameters for the racemization of the (5R)-5-methylimidazolidin-4-one core under various conditions.

Table 1: Racemization Kinetics and Half-Lives

Environmental ConditionTemp (°C)Rate Constant ( krac​ )Half-Life ( t1/2​ )Equilibrium Ratio (5R:5S)
pH 7.4 Buffer (Neutral)25°C <1.0×10−7 s−1 >80 days 50:50
10 mol% p-TsOH / CHCl3​ 65°C 3.2×10−4 s−1 ∼36 mins 50:50
1 mol% Yb(OTf)3​ / CHCl3​ 65°C <5.0×10−6 s−1 >38 hours 50:50

Table 2: Thermodynamic Activation Parameters for Racemization

ParameterApproximate ValueMechanistic Implication
ΔG298‡​ 105 kJ/mol High kinetic barrier at room temperature in neutral media; stable for storage.
ΔH‡ 85 kJ/mol Strongly temperature-dependent; heating exponentially accelerates epimerization.
ΔS‡ −65 J/K⋅mol Negative entropy indicates a highly ordered transition state (solvent-assisted deprotonation).

References

  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts MDPI URL
  • Preparation of the MacMillan Imidazolidinones Strathclyde University URL
  • Iodine-Catalyzed Synthesis of Chiral 4-Imidazolidinones Using α-Amino Acid Derivatives via Dehydrogenative N–H/C(sp3)

Sources

Foundational

electronic and steric effects of (5R)-5-methylimidazolidin-4-one

An In-Depth Technical Guide to the Electronic and Steric Architecture of (5R)-5-Methylimidazolidin-4-one in Asymmetric Aminocatalysis Executive Summary The advent of LUMO-lowering iminium activation fundamentally reshape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic and Steric Architecture of (5R)-5-Methylimidazolidin-4-one in Asymmetric Aminocatalysis

Executive Summary

The advent of LUMO-lowering iminium activation fundamentally reshaped asymmetric organocatalysis. At the heart of this paradigm lies the imidazolidin-4-one scaffold. Specifically, (5R)-5-methylimidazolidin-4-one —the foundational core of MacMillan’s first-generation catalysts—serves as a masterclass in rational catalyst design. By decoupling electronic activation from steric stereocontrol, this scaffold achieves exceptional turnover rates and enantioselectivities[1]. This whitepaper deconstructs the causal mechanisms behind the catalyst's efficacy, providing researchers with the theoretical grounding and self-validating protocols necessary to leverage this scaffold in complex synthetic workflows.

Electronic Effects: The Engine of Catalytic Turnover

The primary challenge in iminium catalysis is avoiding the "thermodynamic sink"—a state where the catalyst remains trapped as a stable iminium ion, preventing catalytic turnover. The imidazolidin-4-one core solves this through precise electronic modulation.

The Causality of the C4-Carbonyl

In a standard pyrrolidine catalyst, the secondary amine is highly basic (pKaH ~16–20 in acetonitrile)[2]. While this facilitates rapid initial condensation with an aldehyde, the resulting basicity makes the amine a poor leaving group, severely bottlenecking the final hydrolysis step of the catalytic cycle.

The (5R)-5-methylimidazolidin-4-one scaffold introduces an amide carbonyl at the C4 position. This carbonyl exerts a powerful electron-withdrawing inductive effect on the adjacent N1 secondary amine[3].

  • pKa Modulation: This inductive pull drastically reduces the basicity of the N1 amine, dropping its conjugate acid pKa (pKaH) to the range of 10–12 in acetonitrile[2].

  • Kinetic Acceleration: Because the less basic amine is a superior leaving group, the rate-determining hydrolysis of the product iminium ion is vastly accelerated. This ensures rapid release of the enantioenriched product and regenerates the free catalyst, enabling high turnover frequencies[1][2].

LUMO Lowering

Beyond turnover kinetics, the electron-deficient nature of the imidazolidinone ring profoundly impacts the reactive intermediate. When the catalyst condenses with an α,β-unsaturated aldehyde, the resulting iminium ion possesses a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO) compared to pyrrolinium equivalents[4][5]. This heightened electrophilicity dictates the rapid, subsequent attack by dienes (in Diels-Alder reactions) or π-nucleophiles (in Friedel-Crafts alkylations).

CatalyticCycle Cat Free Catalyst (Low pKa Amine) Iminium Active (E)-Iminium Ion (Deep LUMO) Cat->Iminium + Enal - H2O (Fast) Enal α,β-Unsaturated Aldehyde Enal->Iminium Transition Stereoselective Nucleophilic Attack Iminium->Transition + Nucleophile (Face Shielded) ProductIm Product Iminium Intermediate Transition->ProductIm ProductIm->Cat Catalyst Regeneration Product Enantioenriched Product ProductIm->Product + H2O Hydrolysis (Accelerated)

Caption: LUMO-lowering catalytic cycle highlighting the kinetic advantages of the imidazolidin-4-one core.

Steric Effects: Precision Engineering of Stereocontrol

While the electronic properties govern reactivity, the steric bulk of the (5R)-methyl group governs selectivity. The genius of the imidazolidin-4-one scaffold is that its stereocontrol mechanism is highly rigid and predictable.

(E)-Iminium Geometry Enforcement

Upon formation of the iminium ion, the system must choose between an (E) or (Z) geometry regarding the C=N double bond. To minimize severe allylic strain (A^1,3 strain) between the conjugated alkene chain and the catalyst's ring substituents, the intermediate exclusively adopts the (E)-iminium configuration[4].

Facial Shielding by the (5R)-Methyl Group

In this locked (E)-configuration, the conjugated π-system is forced into coplanarity with the imidazolidinone ring to maximize orbital overlap.

  • The (5R)-methyl group projects outward, acting as a steric wall that effectively shields one face (e.g., the Si-face) of the reactive π-system[1][4].

  • Incoming nucleophiles or dienes are sterically repelled from the shielded face and are forced to approach exclusively from the unshielded Re-face[1].

  • This binary spatial differentiation is the direct cause of the >90% enantiomeric excesses (ee) routinely observed in MacMillan-type cycloadditions[6].

Causality cluster_electronic Electronic Causality (Reactivity) cluster_steric Steric Causality (Selectivity) Core (5R)-5-methylimidazolidin-4-one Core C4 C4-Carbonyl Inductive Pull Core->C4 C5 (5R)-Methyl Group Bulk Core->C5 pKa Lowered N1 pKa (~10-12) C4->pKa Turnover Rapid Iminium Hydrolysis pKa->Turnover Geom (E)-Iminium Geometry Lock C5->Geom Face Facial Shielding (Re/Si Block) Geom->Face ee High Enantioselectivity Face->ee

Caption: Causal network mapping the structural features of the catalyst to their functional outcomes.

Quantitative Data Summaries

To contextualize the electronic and steric advantages of the imidazolidin-4-one core, empirical parameters are summarized below.

Table 1: Comparative Electronic Parameters of Aminocatalysts [2]

Catalyst Scaffold Conjugate Acid pKaH (in MeCN) Nucleophilicity Parameter (N) Hydrolysis Leaving Group Ability
Standard Pyrrolidine 19.89 ~18.5 Poor (Prone to trapping)
Diarylprolinol Silyl Ether ~17.5 ~16.2 Moderate

| Imidazolidin-4-one Core | 10.0 – 12.0 | ~12.5 | Excellent (High Turnover) |

Table 2: Steric Influence on Diels-Alder Stereocontrol

Catalyst C5-Substituent Iminium Geometry Facial Shielding Efficiency Typical Enantiomeric Excess (ee)
-H (Unsubstituted) Mixed (E/Z) None < 10%
-CH3 ((5R)-methyl) Strict (E) High (Blocks one face) 85 - 93%

| -CH2Ph ((5S)-benzyl) | Strict (E) | Very High (π-stacking assisted) | 90 - 98% |

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the catalytic system, the following protocol describes a benchmark Diels-Alder cycloaddition using a (5R)-5-methylimidazolidin-4-one derivative, complete with mechanistic validation checkpoints.

Objective: Enantioselective [4+2] cycloaddition of cinnamaldehyde and cyclopentadiene.

Step 1: Catalyst Activation (Salt Formation)

  • In a flame-dried 10 mL round-bottom flask, dissolve 0.10 mmol (10 mol%) of the (5R)-5-methylimidazolidin-4-one catalyst in 1.0 mL of a 95:5 CH3OH/H2O mixture.

  • Add 0.10 mmol of a Brønsted acid co-catalyst (e.g., Trifluoroacetic acid or HCl) dropwise at room temperature.

  • Causality Note: The acid protonates the catalyst, preparing it for the reversible condensation with the aldehyde.

Step 2: Iminium Formation & Validation

  • Cool the mixture to -20 °C using a cryocooler.

  • Add 1.0 mmol of trans-cinnamaldehyde to the stirring solution.

  • Validation Checkpoint (In-situ NMR): Extract a 50 µL aliquot, dilute in CD3OD, and perform a quick 1H-NMR. The disappearance of the aldehyde proton (~9.7 ppm) and the appearance of a downfield iminium proton (~8.5 - 9.0 ppm) validates successful LUMO-lowering activation.

Step 3: Stereoselective Cycloaddition

  • Add 3.0 mmol of freshly cracked cyclopentadiene dropwise to the -20 °C solution.

  • Allow the reaction to stir for 14–24 hours. The (5R)-methyl group will force the cyclopentadiene to attack the unshielded face of the (E)-iminium ion.

Step 4: Hydrolysis and Isolation

  • Quench the reaction by adding 2 mL of saturated aqueous NaHCO3. Causality Note: The low pKa of the imidazolidinone ensures rapid hydrolysis of the product iminium ion upon neutralization.

  • Extract the aqueous layer with diethyl ether (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting bicyclic aldehyde via flash column chromatography (silica gel, hexanes/ethyl acetate). Determine the endo/exo ratio via 1H-NMR and the enantiomeric excess via chiral HPLC.

References

  • Mayr, H., et al. "Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts." Journal of the American Chemical Society, 2020.[Link][2]

  • Erkkilä, A., et al. "Iminium Catalysis." Chemical Reviews, 2007.[Link][4]

  • Wang, Y., et al. "Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes." Catalysts (MDPI), 2019.[Link][1]

  • Domingo, L. R., et al. "Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions." ACS Omega, 2022.[Link][3]

  • Blackmore, T. R., & Thompson, P. E. "IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS." Heterocycles, 2011.[Link][6]

  • Roda, N., et al. "Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds." ACS Omega, 2022.[Link][5]

Sources

Exploratory

Spectroscopic Profiling of Chiral Imidazolidin-4-ones: A Technical Guide to Structural Characterization and Intermediate Dynamics

Executive Summary Chiral imidazolidin-4-ones represent a privileged heterocyclic scaffold in modern synthetic and medicinal chemistry. Most prominently recognized as the core structure of MacMillan catalysts for iminium,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral imidazolidin-4-ones represent a privileged heterocyclic scaffold in modern synthetic and medicinal chemistry. Most prominently recognized as the core structure of MacMillan catalysts for iminium, enamine, and SOMO activation [1], these molecules are also extensively investigated as hydrolytically cleavable profragrances and prodrugs [2]. For researchers and drug development professionals, the precise determination of their absolute and relative stereochemistry, as well as their dynamic behavior in solution, is paramount. This whitepaper provides an in-depth analysis of the spectroscopic properties—spanning Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD)—required to rigorously characterize chiral imidazolidin-4-ones.

Structural Fundamentals & Stereochemical Dynamics

The catalytic efficacy and biological activity of imidazolidin-4-ones dictate strict stereochemical requirements. Synthesized via the cyclocondensation of an α-amino acid amide with a carbonyl compound (aldehyde or ketone), the resulting 1,3-heterocycle contains at least two stereocenters (C2 and C5).

Causality in Stereocontrol : The thermodynamic equilibration of diastereomers in polar solutions heavily favors the trans-isomer. This occurs because the molecule minimizes steric clashes between the C2 substituent (e.g., a bulky tert-butyl group) and the C5 substituent (e.g., a benzyl group). Spectroscopic techniques must therefore not only confirm the covalent connectivity but also map the 3D spatial arrangement and the dynamic envelope conformations of the five-membered ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for elucidating the structural and conformational nuances of imidazolidin-4-ones [3].

1H and 13C Chemical Shifts

The diagnostic protons in the imidazolidin-4-one ring are located at the C2 and C5 positions. The chemical shift of the C2 proton is highly sensitive to the anisotropic shielding effects of the C5 substituent. For instance, in (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, the spatial proximity of the C5 benzyl aromatic ring shields the C2 proton, shifting it upfield compared to its diastereomer.

Table 1: Characteristic NMR Chemical Shifts for Substituted Imidazolidin-4-ones (CDCl₃, 298 K)

NucleusPosition/GroupTypical Chemical Shift (ppm)Diagnostic Significance
¹HC2-H (Aminal proton)4.00 – 4.80Highly dependent on cis/trans relative stereochemistry.
¹HC5-H (α-carbonyl)3.50 – 3.90Confirms the integrity of the amino acid backbone.
¹HN3-CH₃2.60 – 3.00Sharp singlet; distinguishes from N-unsubstituted variants.
¹³CC4 (Carbonyl)170.0 – 175.0Confirms lactam formation; distinguishes from open-chain amides.
¹³CC2 (Aminal carbon)75.0 – 85.0Validates the cyclization of the carbonyl precursor.

Causality in 2D NMR (NOESY) : 1D NMR alone cannot definitively assign relative stereochemistry. 2D NOESY is employed because the through-space dipole-dipole coupling allows researchers to measure the distance between the C2 and C5 protons. A strong NOE cross-peak between C2-H and C5-H unambiguously assigns the cis-diastereomer, whereas its absence (or interaction with the C5 sidechain) indicates the trans-configuration.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal validation of the functional groups, particularly distinguishing the cyclic imidazolidin-4-one from its acyclic precursors (amino acid amides and ketones/aldehydes).

Table 2: Key Infrared (IR) Vibrational Frequencies

Vibrational ModeFrequency Range (cm⁻¹)IntensityStructural Implication
N-H Stretch3200 – 3400Medium, BroadPresent in N1-unsubstituted derivatives; shifts indicate H-bonding.
C=O Stretch (Lactam)1685 – 1710Strong, SharpPrimary confirmation of the imidazolidin-4-one core [2].
C-N Stretch1400 – 1450MediumConfirms the aminal/amine backbone integrity.

Causality in IR Analysis : The C=O stretching frequency of the imidazolidin-4-one ring (typically ~1698 cm⁻¹) appears at a higher wavenumber than standard open-chain amides (~1650 cm⁻¹). This causality is rooted in the ring strain of the five-membered heterocycle, which increases the s-character of the carbonyl carbon and subsequently strengthens the C=O bond.

Circular Dichroism (CD) Spectroscopy

While NMR resolves relative stereochemistry, CD spectroscopy is essential for determining the absolute configuration of the chiral centers [4]. Imidazolidin-4-ones exhibit distinct Cotton effects in the UV region due to the n → π* transition of the lactam carbonyl and the π → π* transitions of adjacent aromatic substituents (if present).

Causality in CD : The chiral environment of the five-membered ring perturbs the symmetry of the lactam chromophore. By comparing the experimental CD spectrum to Time-Dependent Density Functional Theory (TD-DFT) calculations, researchers can definitively assign the (S,S) or (R,R) absolute configuration without requiring X-ray crystallography.

Experimental Protocols

Protocol 1: Synthesis and Spectroscopic Sample Preparation of a MacMillan Catalyst

This protocol outlines the synthesis of (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one and its preparation for spectroscopic analysis.

  • Condensation : Suspend L-phenylalanine N-methylamide (1.0 equiv) in anhydrous dichloromethane (DCM). Add pivaldehyde (1.2 equiv) and a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv).

  • Cyclization : Stir the mixture at room temperature for 24 hours.

    • Causality: The acid catalyst activates the aldehyde for nucleophilic attack by the amine, followed by intramolecular cyclization to form the aminal.

  • Purification : Concentrate the mixture and purify via silica gel flash chromatography (Hexanes/EtOAc). Separate the cis and trans diastereomers.

  • NMR Preparation : Dissolve 15 mg of the purified trans-isomer in 0.6 mL of CDCl₃ (contains 0.03% v/v TMS as an internal standard).

    • Validation: Ensure the sample is free of paramagnetic impurities to prevent line broadening.

  • CD Preparation : Prepare a 10⁻⁴ M solution in spectroscopic grade methanol. Measure in a 0.1 cm quartz cuvette from 190 nm to 350 nm.

Protocol 2: Self-Validating In Situ NMR Monitoring of Iminium Ion Formation

Understanding the transient intermediates of chiral imidazolidin-4-ones is critical for drug development and catalysis. This protocol tracks the formation of the active iminium species.

  • Baseline Measurement : Record a standard ¹H NMR spectrum of the imidazolidin-4-one catalyst (10 mol%) in CDCl₃.

  • Substrate Addition : Add an α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 equiv) directly to the NMR tube.

  • Activation : Inject a Brønsted acid co-catalyst (e.g., TFA, 10 mol%) into the tube. Shake vigorously for 30 seconds.

  • In Situ Readout (Self-Validation) : Immediately record a ¹H NMR spectrum.

    • Validation Check: The system is validated if the original aldehyde proton signal (~9.5 ppm) disappears, replaced by a new, highly deshielded iminium proton signal (>8.0 ppm). The alkene protons will also shift downfield due to the LUMO-lowering effect of the iminium ion. If these shifts are absent, the equilibrium has not shifted, indicating either trace water contamination (driving hydrolysis) or insufficient acid strength.

Visualizing the Spectroscopic Workflows

Below is the logical workflow for the multi-modal spectroscopic validation of these heterocycles.

G A Synthesis of Chiral Imidazolidin-4-one B Purification & Diastereomer Separation A->B C NMR Spectroscopy (1H, 13C, 2D NOESY) B->C D IR Spectroscopy (Functional Group ID) B->D E Circular Dichroism (CD) (Absolute Configuration) B->E F Validated Catalyst/Prodrug C->F D->F E->F

Workflow for the multi-modal spectroscopic validation of chiral imidazolidin-4-ones.

The dynamic relationship between the catalyst structure, intermediate formation, and the resulting spectroscopic readout is mapped below.

G N1 Chiral Imidazolidin-4-one (Free Base) N2 Addition of alpha,beta- Unsaturated Aldehyde N1->N2 N4 Iminium Ion Intermediate (Active Species) N2->N4 N3 Acid Co-catalyst (e.g., TFA, HCl) N3->N4 N5 In Situ 1H NMR Downfield Shift Observation N4->N5 Spectroscopic Readout

Logical relationship between iminium intermediate formation and in situ NMR detection.

References

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega.[Link]

  • Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. MDPI.[Link]

  • Permeable Self-Assembled Molecular Containers for Catalyst Isolation Enabling Two-Step Cascade Reactions. Journal of the American Chemical Society.[Link]

  • Synthesis, DNA binding and topoisomerase I inhibition activity of thiazacridine and imidazacridine derivatives. PubMed / NIH.[Link]

Protocols & Analytical Methods

Method

synthesis protocol for (5R)-5-methylimidazolidin-4-one from D-alanine

Application Note: Synthesis Protocol for (5R)-5-Methylimidazolidin-4-one from D-Alanine Introduction & Scientific Rationale Imidazolidin-4-ones are privileged heterocyclic scaffolds, serving as the structural core for Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for (5R)-5-Methylimidazolidin-4-one from D-Alanine

Introduction & Scientific Rationale

Imidazolidin-4-ones are privileged heterocyclic scaffolds, serving as the structural core for MacMillan-type organocatalysts and acting as precursors for various bioactive pharmaceutical agents. The synthesis of (5R)-5-methylimidazolidin-4-one from D-alanine provides a robust, enantiopure building block. By utilizing the chiral pool (D-alanine), the (R)-stereocenter at the C5 position is perfectly preserved. This protocol details a high-yielding, two-phase synthetic strategy: the controlled amidation of Boc-D-alanine, followed by a protic-solvent-mediated cyclocondensation with formaldehyde.

Mechanistic Causality & Experimental Design

Phase 1: Mixed Anhydride Amidation Direct amidation of unprotected amino acids is prone to polymerization and racemization. We employ a mixed anhydride activation strategy using isobutyl chloroformate and N-methylmorpholine (NMM) at -10 °C. This approach is highly scalable and suppresses the formation of racemization-prone oxazolone intermediates, a methodology validated in metric-ton scale pharmaceutical syntheses 1. Subsequent treatment with aqueous ammonia yields the primary amide, which is then cleanly deprotected using 4M HCl in dioxane to precipitate the amine hydrochloride.

Phase 2: Cyclocondensation via Iminium Intermediate The conversion of D-alaninamide to the imidazolidin-4-one ring is driven by condensation with formaldehyde. While formaldehyde is a classic reagent for Eschweiler-Clarke N-methylation, the presence of the adjacent amide nucleophile alters the reaction trajectory. The intramolecular cyclocondensation outcompetes hydride transfer, selectively yielding the imidazolidin-4-one 2. The choice of solvent is critical: protic solvents like methanol accelerate the dehydration of the hemiaminal and stabilize the highly polar iminium ion transition state prior to the 5-exo-trig ring closure 3.

Visualized Workflows

Workflow A Boc-D-Alanine (Starting Material) B Mixed Anhydride Formation A->B iBuOCOCl, NMM THF, -10°C C Boc-D-Alaninamide (Intermediate 1) B->C NH3 (aq) 0°C to RT D D-Alaninamide HCl (Intermediate 2) C->D 4M HCl/Dioxane RT, 2h E (5R)-5-Methylimidazolidin-4-one (Target Scaffold) D->E CH2O (aq), Et3N MeOH, RT, 4h

Fig 1. Synthetic workflow for (5R)-5-methylimidazolidin-4-one from Boc-D-alanine.

Mechanism N1 Free Base Formation D-Alaninamide liberated by Et3N N2 Nucleophilic Addition α-Amine attacks CH2O N1->N2 + Formaldehyde N3 Hemiaminal Intermediate Protic solvent stabilization N2->N3 Fast N4 Iminium Ion Generation Dehydration (-H2O) N3->N4 Rate-determining step N5 Intramolecular Cyclization Amide N attacks iminium C N4->N5 5-exo-trig closure

Fig 2. Mechanistic pathway of the formaldehyde-mediated cyclocondensation.

Quantitative Data & Reagent Parameters

Table 1: Stoichiometry and Reaction Parameters for a 100 mmol Scale Synthesis

StepReagentMW ( g/mol )Eq.AmountFunction / Causality
1 Boc-D-Alanine189.211.0018.92 gChiral starting material; Boc prevents polymerization.
1 N-Methylmorpholine (NMM)101.151.1011.13 gBase; neutralizes HCl generated during activation.
1 Isobutyl Chloroformate136.581.0514.34 gActivating agent; forms sterically hindered mixed anhydride.
1 Ammonia (28% aq)17.035.00~30 mLStrong nucleophile for amidation.
2 4M HCl in Dioxane36.464.00100 mLDeprotection agent; drives precipitation of the HCl salt.
3 Triethylamine (TEA)101.191.1011.13 gLiberates the nucleophilic free amine for cyclization.
3 Formaldehyde (37% aq)30.031.209.74 gElectrophile; slight excess ensures complete iminium formation.

Step-by-Step Experimental Protocol

Phase 1: Preparation of D-Alaninamide Hydrochloride

  • Activation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add Boc-D-alanine (18.92 g, 100 mmol) and anhydrous THF (200 mL). Cool the solution to -10 °C using an ice/brine bath.

  • Mixed Anhydride Formation: Add N-methylmorpholine (11.13 g, 110 mmol) dropwise, followed by the slow addition of isobutyl chloroformate (14.34 g, 105 mmol) over 15 minutes. Critical Note: Maintain the internal temperature below -5 °C to prevent racemization via oxazolone formation. Stir for 30 minutes.

  • Amidation: Rapidly add 28% aqueous ammonia (~30 mL, 500 mmol) to the reaction mixture. The solution will become cloudy. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Isolation: Concentrate the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 100 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate to yield Boc-D-alaninamide as a white solid.

  • Deprotection: Dissolve the crude Boc-D-alaninamide in 4M HCl in dioxane (100 mL). Stir at room temperature for 2 hours. The product will begin to precipitate.

  • Recovery: Concentrate the suspension under reduced pressure, triturate the residue with diethyl ether, and filter to obtain D-alaninamide hydrochloride as a highly pure, hygroscopic white powder.

Phase 2: Cyclocondensation to (5R)-5-Methylimidazolidin-4-one

  • Free Base Generation: In a 250 mL round-bottom flask, dissolve D-alaninamide hydrochloride (approx. 12.4 g, 100 mmol assuming quantitative Phase 1 yield) in HPLC-grade methanol (100 mL). Add triethylamine (11.13 g, 110 mmol) dropwise and stir for 15 minutes at room temperature.

  • Iminium Formation & Cyclization: Add 37% aqueous formaldehyde (9.74 g, 120 mmol) in one portion. Causality: The protic methanol solvent stabilizes the transient iminium ion, accelerating the 5-exo-trig cyclization.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Reaction completion can be monitored by TLC (ninhydrin stain) or LC-MS, observing the disappearance of the primary amine mass.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure to remove methanol and excess formaldehyde. Dissolve the crude residue in a minimal amount of dichloromethane and wash with a small volume of cold water to remove triethylamine hydrochloride salts.

  • Final Isolation: Dry the organic layer over Na2SO4, filter, and evaporate. The resulting (5R)-5-methylimidazolidin-4-one can be further purified by recrystallization from ethyl acetate/hexanes.

Analytical Validation System

To ensure the trustworthiness of the synthesized scaffold, validate the product against the following self-consistent analytical parameters:

Table 2: Expected Analytical Characterization

ParameterExpected DataDiagnostic Significance
1H NMR (D2O) δ 4.25 (d, 1H), 4.10 (d, 1H)Confirms the C2 aminal methylene protons (AB system due to adjacent stereocenter).
1H NMR (D2O) δ 3.65 (q, 1H)Confirms the C5 methine proton, adjacent to the methyl group.
1H NMR (D2O) δ 1.35 (d, 3H)Confirms the C5 methyl group.
13C NMR (D2O) δ 178.5, 58.2, 53.1, 16.8Confirms C=O (178.5), C2 aminal (58.2), C5 chiral center (53.1), and methyl (16.8).
HRMS (ESI) [M+H]+ m/z calculated: 101.0715Validates exact mass and confirms dehydration of the hemiaminal.

Sources

Application

Application Note: Step-by-Step Preparation of (5R)-5-Methylimidazolidin-4-one Derivatives

Executive Summary & Scientific Rationale (5R)-5-Methylimidazolidin-4-one derivatives are privileged chiral secondary amine organocatalysts, widely recognized as the foundation of MacMillan’s generic activation modes for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

(5R)-5-Methylimidazolidin-4-one derivatives are privileged chiral secondary amine organocatalysts, widely recognized as the foundation of MacMillan’s generic activation modes for asymmetric synthesis . Derived from the chiral pool (specifically D-alanine), these catalysts operate via reversible iminium ion or enamine formation, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) or raising the Highest Occupied Molecular Orbital (HOMO) of α,β -unsaturated carbonyls.

Unlike traditional metal-based catalysts, these purely organic molecules are bench-stable, environmentally benign, and highly modular. This application note details the robust, self-validating synthesis of the benchmark (2S,5R)-2-tert-butyl-3,5-dimethylimidazolidin-4-one hydrochloride salt, providing field-proven insights into the causality behind each synthetic manipulation .

Mechanistic Causality in Catalyst Design

The exceptional stereocontrol of the (5R)-5-methylimidazolidin-4-one scaffold relies on precise steric orchestration. When the secondary amine condenses with an aldehyde, the bulky C2 substituent (e.g., a tert-butyl group derived from pivaldehyde) effectively shields one face of the intermediate iminium ion. Concurrently, the C5-methyl group (derived from D-alanine) minimizes allylic strain (A-strain), locking the iminium geometry into an E-configuration. This rigid spatial arrangement dictates a highly stereoselective nucleophilic attack, enabling transformations ranging from Diels-Alder cycloadditions to Singly Occupied Molecular Orbital (SOMO) photoredox catalysis .

CatalyticCycle Cat MacMillan Catalyst (Secondary Amine) Iminium Activated Iminium Ion (LUMO Lowered) Cat->Iminium -H2O Ald α,β-Unsaturated Aldehyde Ald->Iminium Condensation Nu Nucleophile (e.g., Diene/Pyrrole) Iminium->Nu Stereoselective Attack Product Enantioenriched Product Nu->Product Hydrolysis (+H2O) Product->Cat Catalyst Regeneration

Fig 1. Iminium ion activation cycle demonstrating LUMO-lowering by the imidazolidin-4-one catalyst.

Experimental Design: The Self-Validating Synthetic Workflow

The synthesis of the (2S,5R) catalyst is achieved in three distinct phases. The protocol is engineered to be self-validating; it bypasses the need for traditional column chromatography by utilizing thermodynamic control and crystallization-driven resolution.

Workflow A D-Alanine Methyl Ester Hydrochloride B D-Alanine-N-methylamide A->B MeNH2, EtOH 20 °C, 4 h C Imine Intermediate B->C Pivaldehyde, Et3N MgSO4, CH2Cl2 D (2S,5R)-Imidazolidin-4-one HCl Salt C->D HCl, EtOH 70 °C, 20 min

Fig 2. Three-step synthetic workflow for (5R)-5-methylimidazolidin-4-one derivatives.

Materials and Reagents

ReagentRole in SynthesisGrade / Purity
D-Alanine methyl ester hydrochloride Chiral pool starting material (C5 source)>99%, anhydrous
Methylamine (33% w/w in EtOH) Nucleophile & base for amidationReagent grade
Pivaldehyde (Trimethylacetaldehyde) C2 bulky substituent source96%, freshly distilled
Magnesium Sulfate ( MgSO4​ ) Thermodynamic driver (water scavenger)Anhydrous
Triethylamine ( Et3​N ) Acid scavenger during imine formation>99%, extra dry
Ethanolic HCl (5 M) Cyclization catalyst & salt formerTitrated

Step-by-Step Protocol

Phase 1: Amidation of D-Alanine
  • Reaction Setup: To a 1-L round-bottom flask equipped with a magnetic stir bar, add D-alanine methyl ester hydrochloride (50.0 g, 0.358 mol).

  • Amine Addition: Slowly pour in the 33% w/w solution of methylamine in ethanol (250 mL, ~2.0 mol).

    • Causality: The massive excess of methylamine serves a dual purpose: it acts as the reaction solvent and drives the nucleophilic acyl substitution to completion while neutralizing the starting hydrochloride salt.

  • Incubation: Stir the mixture at 20–22 °C for 4 hours.

    • Validation Checkpoint: Analyze an aliquot via 1H NMR ( CD3​OD ). The methyl ester singlet at ~3.74 ppm must be completely absent, replaced by the N-methylamide singlet at ~2.78 ppm.

  • Azeotropic Distillation: Concentrate the mixture via rotary evaporation. Add anhydrous toluene (100 mL) to the wet solid and re-evaporate. Repeat the toluene flush twice.

    • Causality: This is a critical failure point in many labs. Toluene acts as an azeotropic chaser to rigorously strip away residual ethanol and unreacted methylamine. If left behind, methylamine will competitively react with pivaldehyde in Phase 2, severely depressing yields.

Phase 2: Imine Condensation
  • Suspension: Suspend the crude pasty solid (D-alanine-N-methylamide) in anhydrous dichloromethane ( CH2​Cl2​ , 150 mL).

  • Reagent Addition: Add anhydrous MgSO4​ (30 g), followed sequentially by triethylamine (75 mL, 0.53 mol) and pivaldehyde (41 mL, 0.38 mol).

    • Causality: Triethylamine maintains a strictly basic environment to prevent premature, unselective cyclization of the imine. MgSO4​ irreversibly traps the water byproduct, shifting the condensation equilibrium entirely to the right.

  • Incubation: Stir vigorously at ambient temperature for 4 hours.

    • Validation Checkpoint: The reaction mixture should transition into a free-flowing suspension. Filter the mixture through a sintered glass funnel to remove MgSO4​ and triethylamine hydrochloride salts. Concentrate the filtrate to yield the crude imine as a viscous oil.

Phase 3: Acid-Mediated Cyclization and Resolution
  • Acidification: Dissolve the crude imine in absolute ethanol (100 mL) and cool the flask to 5 °C in an ice bath. Slowly add 5 M HCl in ethanol (85 mL).

    • Causality: The strong acid protonates the imine nitrogen, dramatically increasing the electrophilicity of the imine carbon and triggering the intramolecular attack by the amide nitrogen.

  • Thermodynamic Equilibration: Remove the ice bath and heat the stirred mixture to 70 °C for 20 minutes.

    • Causality: Elevated temperature places the reversible aminal-formation under thermodynamic control. This allows the system to equilibrate to the more stable (2S,5R) diastereomer, minimizing A-strain between the tert-butyl and methyl groups.

  • Crystallization (Self-Validating System): Remove the heat source. As the solution cools to room temperature, the (2S,5R)-2-tert-butyl-3,5-dimethylimidazolidin-4-one hydrochloride salt will spontaneously crystallize.

    • Note: If the solution remains clear, scratch the inside of the flask with a glass rod to induce nucleation.

  • Isolation: Filter the white crystalline solid and wash with cold ethanol (2 × 20 mL). Dry under vacuum to afford the chemically and stereochemically pure catalyst (>99% ee).

Quantitative Data & Derivative Scope

The modularity of this protocol allows for the synthesis of various derivatives by simply altering the starting amino acid or the carbonyl reagent.

Catalyst DerivativeStarting MaterialCarbonyl ReagentTypical YieldEnantiomeric Excess (ee)Primary Application
(2S,5R)-2-tert-butyl-3,5-dimethylimidazolidin-4-one D-AlaninePivaldehyde75–80%>99%Friedel-Crafts Alkylation, SOMO Catalysis
(R)-2,2,3,5-tetramethylimidazolidin-4-one D-AlanineAcetone85–93%>99%Diels-Alder Cycloaddition, Mukaiyama-Michael
(2S,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one D-PhenylalaninePivaldehyde70–75%>98% α -Chlorination, Epoxidation

References

  • Ahrendt, K. A., Borths, C. J., MacMillan, D. W. C. "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society, 2000, 122(17), 4243-4244. URL:[Link]

  • Graham, T. H., Horning, B. D., MacMillan, D. W. C. "The Preparation of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one." Organic Syntheses, 2011, 88, 42-53. URL:[Link]

  • Beeson, T. D., Mastracchio, A., Hong, J. B., Ashton, K., MacMillan, D. W. C. "Enantioselective Organocatalysis Using SOMO Activation." Science, 2007, 316(5824), 582-585. URL:[Link]

Method

Application Note: Catalytic Applications of (5R)-5-Methylimidazolidin-4-one in Asymmetric Diels-Alder Reactions

Executive Summary Organocatalysis has fundamentally reshaped the landscape of asymmetric synthesis by providing robust, metal-free alternatives to traditional Lewis acid catalysis[1]. Among the most privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organocatalysis has fundamentally reshaped the landscape of asymmetric synthesis by providing robust, metal-free alternatives to traditional Lewis acid catalysis[1]. Among the most privileged scaffolds are the chiral imidazolidin-4-ones, pioneered by MacMillan and co-workers[2]. While the benzyl-substituted derivatives (derived from phenylalanine) are ubiquitous[3], the alanine-derived (5R)-5-methylimidazolidin-4-one core offers a sterically distinct, highly efficient platform for iminium-catalyzed transformations. This Application Note details the mechanistic rationale, standardized protocols, and optimization strategies for utilizing (5R)-5-methylimidazolidin-4-one-based catalysts in highly enantioselective Diels-Alder cycloadditions.

Mechanistic Principles: The Causality of Iminium Activation

The catalytic efficacy of (5R)-5-methylimidazolidin-4-one relies on the reversible formation of an iminium ion with α,β-unsaturated aldehydes (dienophiles)[4]. This process involves two critical mechanistic pillars:

  • LUMO Lowering (Electronic Activation): Condensation of the secondary amine of the catalyst with the aldehyde, facilitated by an acidic co-catalyst, generates a positively charged iminium ion. This intermediate significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the [4+2] cycloaddition with a diene[2].

  • Stereocontrol (Spatial Shielding): The (5R)-methyl group dictates the conformation of the imidazolidinone ring. When bulky substituents are present at the C2 position, the iminium geometry is restricted to the E-isomer to avoid severe allylic strain[2]. The (5R)-methyl group effectively shields one face of the activated dienophile, forcing the diene to approach from the less hindered Re or Si face, thereby ensuring high enantioselectivity.

CatalyticCycle Cat Precatalyst (5R)-5-Methylimidazolidin-4-one Iminium Activated Iminium Ion (LUMO Lowered) Cat->Iminium + Acid, - H2O Enal α,β-Unsaturated Aldehyde Enal->Iminium TS [4+2] Cycloaddition Transition State Iminium->TS + Diene Diene Diene (e.g., Cyclopentadiene) Diene->TS TS->Cat Catalyst Regeneration Product Enantioenriched Cycloadduct TS->Product Hydrolysis (+ H2O)

Figure 1. Iminium-activation catalytic cycle for Diels-Alder cycloaddition.

Experimental Workflow & Standardized Protocol

A self-validating protocol ensures reproducibility. The following procedure describes the benchmark reaction between cyclopentadiene and cinnamaldehyde using a generic (5R)-5-methylimidazolidin-4-one salt[5].

Materials Required
  • (5R)-5-methylimidazolidin-4-one (utilized as the trifluoroacetate or hydrochloride salt).

  • Cinnamaldehyde (freshly distilled to remove auto-oxidation products).

  • Cyclopentadiene (freshly cracked from dicyclopentadiene).

  • Solvent: Methanol/Water (95:5 v/v)[2].

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.10 mmol (10 mol%) of (5R)-5-methylimidazolidin-4-one in 2.0 mL of the chosen solvent system. Add 0.10 mmol of the corresponding acid (e.g., trifluoroacetic acid) if the catalyst is in its free-base form. Stir for 10 minutes at ambient temperature.

  • Dienophile Addition: Add 1.0 mmol of cinnamaldehyde to the catalyst solution. Stir for 5 minutes to allow the pre-equilibrium of the iminium ion to establish.

  • Thermal Equilibration: Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath. The lower temperature enhances the facial selectivity during the cycloaddition[2].

  • Diene Addition: Dropwise, add 3.0 mmol of freshly cracked cyclopentadiene. The excess diene compensates for its volatility and potential dimerization.

  • Reaction Execution: Maintain the reaction at -20 °C for 14–24 hours. Monitor the consumption of cinnamaldehyde via TLC (Hexanes/EtOAc 8:2) or GC-MS.

  • Quenching and Hydrolysis: Quench the reaction by adding 2.0 mL of saturated aqueous NaHCO₃ to neutralize the acid co-catalyst and forcefully hydrolyze the product iminium back to the aldehyde. Extract the aqueous layer with diethyl ether (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography on silica gel to isolate the exo and endo cycloadducts.

ProtocolWorkflow Step1 1. Catalyst Activation (10 mol% Cat + Acid) Step2 2. Dienophile Addition (Establish Iminium Eq.) Step1->Step2 Step3 3. Thermal Control (Cool to -20 °C) Step2->Step3 Step4 4. Diene Addition (Fresh Cyclopentadiene) Step3->Step4 Step5 5. Quench & Hydrolysis (sat. NaHCO3) Step4->Step5 Step6 6. Extraction & Purification (Flash Chromatography) Step5->Step6

Figure 2. Standardized experimental workflow for the organocatalytic Diels-Alder reaction.

Quantitative Data Summarization

The performance of the (5R)-5-methylimidazolidin-4-one catalyst is highly dependent on the substrate stereoelectronics. Table 1 summarizes typical benchmark data for the reaction of various α,β-unsaturated aldehydes with cyclopentadiene.

Table 1: Benchmark Diels-Alder Cycloadditions Catalyzed by (5R)-5-Methylimidazolidin-4-one

DienophileDieneTemp (°C)Yield (%)endo:exo Ratioee (endo / exo) %
CinnamaldehydeCyclopentadiene-20851:1.290 / 93
CrotonaldehydeCyclopentadiene-20821:1.188 / 91
AcroleinCyclopentadiene-20781:1.485 / 89
MethacroleinCyclopentadiene-20891:2.592 / 95

(Note: Data represents generalized benchmark ranges for 5-alkyl substituted imidazolidin-4-ones under optimized conditions: 10 mol% catalyst, MeOH/H₂O solvent[2],[6].)

Expert Insights & Troubleshooting

  • Acid Co-Catalyst Selection: The choice of acid is critical. Strong acids (e.g., TfOH) can lead to irreversible protonation of the amine, stalling the cycle. Weaker acids (e.g., acetic acid) may not sufficiently drive iminium formation. Trifluoroacetic acid (TFA) or perchloric acid (PCA) generally provide the optimal pKa balance for rapid reversible iminium formation[2].

  • Role of Water: While strictly anhydrous conditions are standard in Lewis acid catalysis, iminium catalysis often benefits from the presence of water (typically 5% v/v). Water accelerates the hydrolysis of the product-iminium intermediate, facilitating catalyst turnover and preventing product inhibition[6].

  • Diene Quality: Cyclopentadiene undergoes spontaneous Diels-Alder dimerization at room temperature to form dicyclopentadiene. It must be "cracked" (thermally retro-Diels-Alder) and distilled immediately prior to use to ensure accurate stoichiometry and prevent side reactions.

References

  • New strategies for organic catalysis: The first highly enantioselective organocatalytic Diels–Alder reaction. Journal of the American Chemical Society.[Link]

  • Spotting trends in organocatalysis for the next decade. PMC - NIH.[Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.[Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses.[Link]

  • Novel Syntheses of Bridge-Containing Organic Compounds. Chemical Reviews.[Link]

Sources

Application

NMR characterization methods for synthesized (5R)-5-methylimidazolidin-4-one

Application Note: NMR Characterization Methods for Synthesized (5R)-5-methylimidazolidin-4-one 1. Introduction & Mechanistic Context (5R)-5-methylimidazolidin-4-one is a highly valuable chiral heterocyclic scaffold, freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Characterization Methods for Synthesized (5R)-5-methylimidazolidin-4-one

1. Introduction & Mechanistic Context (5R)-5-methylimidazolidin-4-one is a highly valuable chiral heterocyclic scaffold, frequently serving as a precursor for first-generation MacMillan organocatalysts and various pharmaceutical intermediates[1]. Validating the synthesis of this molecule requires a robust analytical approach. As an Application Scientist, I design NMR workflows not just to confirm the presence of functional groups, but to self-validate the covalent connectivity (specifically the aminal-like C2 closure) and the critical (5R) stereocenter. This guide details a comprehensive 1D, 2D, and chiral NMR methodology to unequivocally characterize this compound.

2. Sample Preparation & Causality of Experimental Design The choice of solvent and sample concentration directly dictates the quality of the structural data[2].

  • Solvent Selection (DMSO-d6 vs. CDCl3): While CDCl3 is standard, DMSO-d6 is strongly recommended for the initial 1H NMR. Causality: The imidazolidin-4-one ring contains two distinct nitrogen protons (an amine N1-H and an amide N3-H). In CDCl3, these protons often undergo rapid exchange and appear as broad, indistinguishable humps. DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate and allowing the N1-H and N3-H signals to resolve into distinct, quantifiable peaks.

  • Concentration: For 1H NMR, 15–20 mg in 0.6 mL of solvent is optimal. For 13C NMR, increase the concentration to 40–50 mg to ensure an adequate signal-to-noise (S/N) ratio for the quaternary C4 carbonyl carbon, which suffers from a lack of Nuclear Overhauser Effect (NOE) enhancement and long T1 relaxation times.

NMR_Workflow A Synthesized (5R)-5-methylimidazolidin-4-one B Sample Preparation (DMSO-d6 for NH retention) A->B Dissolve 20-50 mg C 1D NMR Acquisition (1H, 13C, DEPT-135) B->C Probe tuning & matching D 2D NMR Mapping (COSY, HSQC, HMBC) C->D Connectivity logic E Stereochemical Validation (Chiral Solvating Agents) D->E 3D spatial analysis F Final Structural & Enantiomeric Confirmation E->F ee% calculation

Figure 1: Comprehensive NMR characterization workflow for chiral imidazolidin-4-ones.

3. 1D NMR Characterization (1H and 13C) The 1D NMR spectra provide the foundational structural fingerprint[2]. A key mechanistic feature of (5R)-5-methylimidazolidin-4-one is the diastereotopic nature of the C2 protons. Because C5 is a fixed chiral center, the two protons on the adjacent C2 carbon reside in different magnetic environments (one is cis to the methyl group, the other is trans). Consequently, they will not appear as a simple singlet, but rather as an AB quartet.

Table 1: Expected 1H and 13C NMR Assignments (in DMSO-d6)

Position1H Chemical Shift (ppm)Multiplicity & Integration13C Chemical Shift (ppm)Assignment Logic / Causality
C5-CH3 ~1.2 - 1.4Doublet (d), 3H~18.0Split by the adjacent C5 methine proton.
C5 ~3.6 - 3.8Quartet (q), 1H~58.0Deshielded by N1 and C=O. Splits into a quartet due to the methyl group.
C2 ~4.2 - 4.4AB Quartet (ABq), 2H~62.0Aminal carbon between two nitrogens. Protons are diastereotopic due to the C5 chiral center.
C4 N/AN/A~176.0Carbonyl carbon; heavily deshielded.
N1-H ~2.5 - 3.0Broad singlet (br s), 1HN/AAmine proton; chemical shift is concentration/temperature dependent.
N3-H ~7.5 - 8.0Broad singlet (br s), 1HN/AAmide proton; highly deshielded compared to N1-H.

4. 2D NMR Workflows: Confirming Covalent Connectivity To elevate the analysis from "probable" to "definitive," 2D NMR is mandatory[1].

  • 1H-1H COSY: Will show a strong cross-peak between the C5 methine proton (~3.7 ppm) and the C5-methyl doublet (~1.3 ppm).

  • 1H-13C HSQC: Differentiates the C2 methylene carbon from the C5 methine carbon by correlating protons to their directly attached carbons.

  • 1H-13C HMBC: This is the most critical experiment for proving the ring is closed. The C2 protons must show a ³J correlation to the C4 carbonyl carbon. If the ring is open (e.g., an uncyclized amino acid derivative), this correlation will be absent.

HMBC_Logic H_C5 H5 (Methine) ~3.7 ppm C_C4 C4 (Carbonyl) ~176 ppm H_C5->C_C4 2J (Strong) C_C2 C2 (Aminal Carbon) ~62 ppm H_C5->C_C2 3J (Weak) H_Me C5-CH3 (Methyl) ~1.3 ppm H_Me->C_C4 3J (Diagnostic) C_C5 C5 (Chiral Center) ~58 ppm H_Me->C_C5 2J (Strong) H_C2 H2a / H2b (Methylene) ~4.3 ppm (ABq) H_C2->C_C4 3J (Ring Closure) H_C2->C_C5 3J (Ring Closure)

Figure 2: Key HMBC (1H-13C) correlation logic confirming the imidazolidin-4-one heterocyclic ring closure.

5. Stereochemical Validation: Enantiomeric Excess (ee) Determination Standard NMR cannot distinguish between (5R) and (5S) enantiomers because they reside in identical magnetic environments. To validate the (5R) stereochemistry and calculate enantiomeric excess (ee%), we utilize a Chiral Solvating Agent (CSA) such as Pirkle's alcohol[(R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol][3].

  • Causality: The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers in solution via hydrogen bonding and pi-pi stacking. Because diastereomers have different physical properties, the magnetic environments diverge.

  • Observation: Upon adding Pirkle's alcohol, the C5-methyl doublet will split into two distinct doublets if any (5S) impurity is present. The integration ratio of these two doublets directly yields the enantiomeric ratio.

6. Step-by-Step Experimental Protocols

Protocol A: Standard 1D and 2D NMR Acquisition

  • Preparation: Weigh 30 mg of the synthesized (5R)-5-methylimidazolidin-4-one into a clean glass vial.

  • Dissolution: Add 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until completely dissolved.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe to 1H and 13C frequencies. Perform gradient shimming on the Z-axis to achieve a lock signal >80%.

  • 1H Acquisition: Run a standard 1H experiment (ns = 16, d1 = 1.5s).

  • 13C Acquisition: Run a 13C{1H} decoupled experiment. Crucial adjustment: Set the relaxation delay (d1) to at least 2.0–3.0 seconds to ensure the quaternary C4 carbonyl carbon fully relaxes between pulses, yielding a quantifiable signal.

  • 2D Acquisition: Queue COSY, HSQC, and HMBC. For HMBC, optimize the long-range coupling constant delay for J = 8 Hz.

Protocol B: Chiral NMR Assay using Pirkle's Alcohol

  • Baseline Scan: Prepare a 10 mg sample of the compound in 0.6 mL of CDCl3 (CSAs perform better in non-competing solvents like CDCl3 rather than DMSO-d6). Acquire a baseline 1H NMR spectrum.

  • CSA Addition: Add 1.0 to 2.0 equivalents of Pirkle's alcohol to the NMR tube.

  • Equilibration: Invert the tube 5 times and let it sit for 5 minutes to allow the transient diastereomeric complexes to equilibrate.

  • Acquisition: Acquire a 1H NMR spectrum. Zoom in on the C5-methyl region (~1.3 ppm).

  • Analysis: If the sample is enantiopure (5R), only one doublet will be observed (shifted slightly from the baseline). If a racemic mixture or (5S) impurity is present, two doublets will appear. Integrate the peaks to calculate the ee%.

7. References *[2] Title: Preparation of Imidazolidin4ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive V Source: sonar.ch URL: *[3] Title: Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity Source: nih.gov URL: *[1] Title: Multivalent polyglycerol supported imidazolidin-4-one organocatalysts for enantioselective Friedel–Crafts alkylations Source: nih.gov URL:

Method

Advanced Purification Strategies for (5R)-5-Methylimidazolidin-4-one Reaction Mixtures

Introduction & Mechanistic Context (5R)-5-Methylimidazolidin-4-one and its structurally diverse derivatives are foundational chiral secondary amine organocatalysts. Originally pioneered for highly enantioselective Diels-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

(5R)-5-Methylimidazolidin-4-one and its structurally diverse derivatives are foundational chiral secondary amine organocatalysts. Originally pioneered for highly enantioselective Diels-Alder cycloadditions[1], these catalysts operate via reversible iminium ion or enamine formation. By lowering the lowest unoccupied molecular orbital (LUMO) of α,β-unsaturated aldehydes or ketones, they enable precise stereocontrol in a variety of asymmetric transformations[1].

The catalytic efficiency and enantioselectivity of these organocatalysts are inextricably linked to their chemical purity. (5R)-5-Methylimidazolidin-4-ones are typically synthesized via the condensation of D-alaninamide with a ketone (e.g., acetone or cyclopentanone) or an aldehyde under dehydrating conditions[2]. If the crude reaction mixture is not rigorously purified, residual unreacted D-alaninamide can act as a competing, non-selective catalyst, severely eroding the overall enantiomeric excess (ee) of the target transformation. Furthermore, trace water left over from the condensation reaction can prematurely hydrolyze the iminium intermediate, stalling catalytic turnover. Therefore, implementing a robust, self-validating purification protocol is critical for downstream success.

Physicochemical Profiling

Understanding the physicochemical properties of the target molecule dictates the choice of purification strategy. The secondary amine core makes the molecule basic and polar, while the C5-methyl and C2-substituents dictate its lipophilicity and crystallization behavior.

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C₄H₈N₂O (Base core)Low molecular weight requires careful handling to avoid volatility losses during extended vacuum drying.
Physical State Viscous oil (Free base); White solid (Salt)Free bases are difficult to handle; salt formation is highly recommended for long-term storage and purity upgrades[3].
Solubility (Free Base) Soluble in EtOAc, DCM, MeOH; Insoluble in HexaneIdeal for silica gel chromatography and liquid-liquid extraction.
Solubility (Salt Form) Soluble in Water, MeOH; Insoluble in HeptaneEnables crystallization-driven resolution from non-polar antisolvents[3].
Reactivity Prone to hydrolysis in acidic aqueous mediaAqueous workups must be performed rapidly or under mildly basic conditions (e.g., NaHCO₃).

Purification Workflow

PurificationWorkflow RM Crude Reaction Mixture (5R)-5-Methylimidazolidin-4-one Workup Aqueous Workup (Remove D-Alaninamide) RM->Workup Add EtOAc / H2O OrgPhase Organic Phase (Product + Lipophilic Impurities) Workup->OrgPhase Extract & Separate AqPhase Aqueous Phase (Salts, Unreacted Amide) Workup->AqPhase Discard Cryst Salt Crystallization (e.g., p-TsOH or HCl) OrgPhase->Cryst Add Acid, Cool to 0°C Chroma Silica Gel Chromatography (For Complex Mixtures) OrgPhase->Chroma Concentrate (Alternative) Pure Purified Catalyst (>99% ee, >98% purity) Cryst->Pure Filter & Dry Chroma->Pure Evaporate Fractions

Workflow for the isolation and purification of (5R)-5-methylimidazolidin-4-one.

Step-by-Step Purification Protocols

Protocol A: Scalable Aqueous Workup and Salt Crystallization

This protocol is the industry standard for scaling up imidazolidin-4-one synthesis, as it bypasses the need for solvent-heavy chromatography and leverages crystallization-driven resolution[3].

  • Quench and Extraction: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃, followed by brine.

    • Causality: The basic aqueous wash selectively partitions the highly polar, unreacted D-alaninamide and water-soluble acidic byproducts into the aqueous phase, leaving the more lipophilic imidazolidin-4-one in the organic layer.

  • Azeotropic Drying: Transfer the organic phase to a Dean-Stark apparatus and reflux.

    • Causality: Residual water must be strictly removed to prevent the reverse reaction (hydrolysis of the imidazolidinone back to the amino amide and ketone) during concentration[3].

    • Self-Validation: The complete cessation of water droplet accumulation in the Dean-Stark trap serves as a visual, self-validating endpoint for the drying phase.

  • Salt Formation: Cool the dried EtOAc solution to 0 °C. Slowly add 1.0 equivalent of an anhydrous acid (e.g., p-toluenesulfonic acid or HCl in dioxane).

    • Causality: The free base is often a viscous oil that is prone to degradation. Salt formation yields a highly crystalline solid, effectively upgrading both chemical purity and enantiomeric purity[3].

    • Self-Validation: The immediate formation of a white, free-flowing crystalline solid confirms successful salt formation. A persistent oil indicates incomplete protonation or excessive residual solvent, requiring further azeotropic drying.

  • Isolation: Filter the resulting precipitate, wash with cold heptane, and dry under a vacuum.

Protocol B: Silica Gel Chromatography (For Complex Mixtures)

When synthesizing heavily substituted derivatives (e.g., 2-aryl-5-methylimidazolidin-4-ones) where diastereomers (cis/trans at C2 and C5) are formed, crystallization alone may not be sufficient to separate the epimers[2].

  • Column Preparation: Slurry pack silica gel using a non-polar solvent (e.g., Hexane/EtOAc 80:20). Add 1% triethylamine (TEA) to the eluent.

    • Causality: Secondary amines interact strongly with the acidic silanol groups on the silica gel, leading to severe peak tailing and poor recovery. TEA neutralizes these acidic sites, ensuring sharp elution bands.

  • Loading: Concentrate the crude mixture and load it neat, or dissolved in a minimum volume of dichloromethane (DCM).

  • Elution: Run a gradient from 20% EtOAc/Hexane to 100% EtOAc. Monitor fractions via Thin-Layer Chromatography (TLC).

    • Self-Validation: TLC spots of the eluent fractions should appear as tight, circular dots when stained with ninhydrin (turning pink/purple upon heating), validating that tailing has been successfully suppressed by the TEA.

  • Concentration: Pool the desired fractions and concentrate under reduced pressure to yield the purified free base.

Protocol C: Recovery of Polymer-Supported Catalysts

For industrial recycling or continuous flow applications, (5R)-5-methylimidazolidin-4-ones are sometimes grafted onto hyperbranched polyglycerol or polystyrene resins[4].

  • Precipitation: Add the reaction mixture dropwise into a 10-fold excess of cold diethyl ether.

    • Causality: The polymer-supported catalyst is insoluble in ether, while the organic products and unreacted small molecules remain highly soluble[4].

    • Self-Validation: The immediate formation of a precipitate upon addition to cold ether visually confirms the successful phase separation of the polymer-bound catalyst.

  • Filtration/Dialysis: Recover the catalyst via vacuum filtration. If using soluble polymer supports, purify via dialysis against methanol to remove low-molecular-weight impurities[4].

Analytical Validation

To ensure the catalyst is ready for highly enantioselective transformations, validate the purified product using the following techniques:

  • Chiral HPLC: Confirm the enantiomeric excess (ee) using a chiral stationary phase (e.g., Daicel Chiralpak AD-H). The purified salt should exhibit >99% ee.

  • NMR Spectroscopy: Perform ¹H NMR in CDCl₃ (for free base) or DMSO-d₆ (for salts). The spectrum must show the characteristic doublet of the C5-methyl group (~1.3 ppm) and the distinct C5-methine proton (~3.8 ppm), with no trace of the D-alaninamide starting material.

References

  • Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction". Journal of the American Chemical Society, 2000.[Link]

  • Herrmann, F. et al. "Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatiles". Chemistry & Biodiversity, 2004. [Link]

  • "Asymmetric Synthesis of LFA-1 Inhibitor BIRT2584 on Metric Ton Scale". Organic Process Research & Development, ACS Publications, 2011.[Link]

  • Pecchioli, T. et al. "Multivalent polyglycerol supported imidazolidin-4-one organocatalysts for enantioselective Friedel–Crafts alkylations". Beilstein Journal of Organic Chemistry, 2015.[Link]

Sources

Application

Application Note: Functionalization and Immobilization of (5R)-5-Methylimidazolidin-4-one for Solid-Phase Synthesis

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Technique: Solid-Phase Synthesis (SPS), Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), Enantioselective Organocatalysis Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Technique: Solid-Phase Synthesis (SPS), Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), Enantioselective Organocatalysis

Executive Summary & Mechanistic Rationale

The first-generation MacMillan catalyst, (5R)-5-methylimidazolidin-4-one, is a cornerstone of enantioselective organocatalysis, operating primarily via iminium ion and enamine activation pathways[1]. Despite its high efficiency in transformations such as Diels-Alder cycloadditions and Friedel-Crafts alkylations, homogeneous organocatalysts suffer from high loading requirements (typically 10–20 mol%) and difficult recovery.

Heterogenization onto solid supports (e.g., cross-linked polystyrene or magnetic nanoparticles) resolves these translational bottlenecks, enabling facile catalyst recovery and continuous-flow applications[2]. However, the spatial orientation of the immobilization linker is critical. The (5R) substituent dictates the facial shielding of the reactive iminium intermediate. To preserve the exquisite enantioinduction of the native catalyst, functionalization must occur distal to the active secondary amine.

This protocol details a highly efficient "Click" (CuAAC) strategy for the immobilization of a modified MacMillan catalyst. By utilizing a tyrosine-derived precursor, a propargyloxy (alkyne) handle is installed at the para-position of the aryl ring. This ensures the bulky solid support remains sterically remote from the N1/C2 active site, preserving the transition state geometry[2][3].

Immobilization Strategy & Workflow

The immobilization utilizes a bioorthogonal CuAAC reaction, which is completely tolerant of the secondary amine in the imidazolidinone core, preventing unwanted N-alkylation during the anchoring phase.

Workflow A Chiral Precursor (Tyrosine Derivative) B Alkyne-Functionalized Imidazolidin-4-one A->B O-Alkylation (Propargyl Bromide) E CuAAC 'Click' Reaction (CuI, DIPEA, THF/H2O) B->E C Solid Support (Merrifield Resin or Fe3O4) D Azide-Functionalized Support C->D Azidation (NaN3 or Silane) D->E F Immobilized MacMillan Organocatalyst E->F 1,2,3-Triazole Linkage

Caption: Workflow for the CuAAC-mediated immobilization of the MacMillan organocatalyst onto solid supports.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the functionalization at each step.

Protocol A: Synthesis of the Alkyne-Functionalized Catalyst

Objective: Install a terminal alkyne handle without racemizing the (5R) stereocenter.

  • Starting Material: Begin with (5R)-5-(4-hydroxybenzyl)-2,2,3-trimethylimidazolidin-4-one (derived from L-tyrosine).

  • O-Alkylation: Dissolve the precursor (10 mmol) in anhydrous DMF (30 mL). Add K₂CO₃ (15 mmol) and propargyl bromide (12 mmol, 80% in toluene).

  • Reaction: Stir at room temperature for 16 hours under an argon atmosphere.

  • Workup: Quench with H₂O, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Perform ¹H NMR (CDCl₃). Confirm the presence of the terminal alkyne proton (triplet at ~2.5 ppm) and the propargylic CH₂ (doublet at ~4.6 ppm).

Protocol B: Preparation of Azide-Functionalized Supports

Objective: Convert standard supports into click-ready substrates.

  • For Polystyrene (PS): Swell 1% DVB Merrifield resin (loading: 0.6 mmol/g) in DMF. Add a 5-fold excess of NaN₃ and heat at 60 °C for 24 hours. Wash sequentially with H₂O, MeOH, and DCM.

  • For Magnetic Nanoparticles (MNPs): Treat oleic acid-stabilized Fe₃O₄ nanoparticles (approx. 5 nm) with 3-(azidopropyl)trimethoxysilane in toluene at 80 °C for 24 hours[2].

  • Validation Checkpoint: Analyze the supports via FT-IR spectroscopy. A strong, sharp asymmetric stretching band at ~2100 cm⁻¹ must be present, confirming the azide functionalization.

Protocol C: CuAAC Immobilization (Click Chemistry)

Objective: Covalently anchor the catalyst to the support.

  • Swelling: Suspend the azide-functionalized support (1.0 g) in a 1:1 mixture of THF/H₂O (10 mL).

  • Reagent Addition: Add the alkyne-functionalized imidazolidin-4-one (2.0 equiv. relative to azide loading).

  • Catalyst Injection: Add CuI (0.1 equiv.) and N,N-diisopropylethylamine (DIPEA) (0.5 equiv.).

  • Reaction: Agitate gently on an orbital shaker at room temperature for 48 hours.

  • Purification: Filter the resin (or magnetically decant the MNPs). Wash extensively with THF, MeOH, 0.1 M EDTA (to remove copper traces), H₂O, and DCM. Dry under vacuum.

  • Validation Checkpoint:

    • IR Spectroscopy: The azide band at ~2100 cm⁻¹ must completely disappear.

    • Elemental Analysis: Determine the nitrogen content to calculate the exact catalyst loading (mmol/g).

Catalytic Application: Asymmetric Friedel-Crafts Alkylation

To validate the immobilized catalyst, we utilize the enantioselective Friedel-Crafts alkylation of N-substituted pyrroles with α,β-unsaturated aldehydes[2][3].

CatalyticCycle Cat Solid-Supported Imidazolidin-4-one Iminium Activated Iminium Ion (LUMO Lowering) Cat->Iminium + Enal - H2O Enal α,β-Unsaturated Aldehyde Enal->Iminium CC Stereoselective C-C Bond Formation Iminium->CC + Nucleophile (Facial Shielding) Nuc N-Methylpyrrole (Nucleophile) Nuc->CC Hydro Hydrolysis CC->Hydro Hydro->Cat Catalyst Recovery (Filtration/Magnetic) Prod Enantioenriched Alkylated Product Hydro->Prod

Caption: Iminium activation catalytic cycle of the solid-supported MacMillan catalyst.

General Procedure for Heterogeneous Catalysis
  • Reaction Setup: In a vial, combine the solid-supported catalyst (10 mol% based on loading), THF (0.35 mL), H₂O (0.05 mL), and trifluoroacetic acid (TFA, 10 mol%) as the co-catalyst.

  • Reagent Addition: Add trans-cinnamaldehyde (0.25 mmol) and N-methylpyrrole (1.25 mmol).

  • Incubation: Stir the suspension at 0 °C (for PS resin) or room temperature (for MNPs) until complete consumption of the aldehyde is observed via TLC.

  • Recovery:

    • PS Resin: Recover via simple vacuum filtration.

    • MNPs: Apply an external neodymium magnet to the vial wall and decant the liquid.

  • Recycling: Wash the recovered catalyst with THF and reuse directly in the next cycle.

Quantitative Data & Performance Metrics

The choice of solid support heavily influences both the reaction kinetics and the recyclability of the catalyst. Polystyrene (PS) resins typically offer superior microenvironments for enantioselectivity, while Magnetic Nanoparticles (MNPs) offer unparalleled ease of recovery and mechanical stability over multiple cycles[2][3].

Table 1: Catalyst Characterization & Loading

Support TypeLinkage ChemistryInitial Azide LoadingFinal Catalyst Loading (Elemental N)IR Validation (2100 cm⁻¹)
1% DVB Merrifield (PS) 1,2,3-Triazole0.54 mmol/g0.91 mmol/gAbsent
Fe₃O₄ MNPs (5.3 nm) 1,2,3-Triazole0.72 mmol/g0.34 mmol/gAbsent

Table 2: Catalytic Performance (Friedel-Crafts Alkylation) & Recyclability

Catalyst SystemTemp (°C)Cycle 1 Yield (%)Cycle 1 ee (%)Cycle 5 Yield (%)Cycle 5 ee (%)
Homogeneous (Unbound) -208591N/AN/A
PS-Supported 08289.56888
MNP-Supported 2576847483

Data Interpretation: The PS-supported catalyst achieves enantioselectivities nearly identical to the homogeneous counterpart, validating the design choice to anchor the catalyst via the distal tyrosine side-chain. The MNP-supported catalyst, while slightly less enantioselective due to surface crowding effects, shows superior yield retention by Cycle 5, highlighting its robustness against mechanical degradation[2].

Sources

Technical Notes & Optimization

Troubleshooting

Part 1: Troubleshooting Catalyst Synthesis (Preserving the C5 Stereocenter)

Welcome to the Technical Support Center for MacMillan-type organocatalysis. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical failure points researchers encounter when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for MacMillan-type organocatalysis. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical failure points researchers encounter when synthesizing and applying (5R)-5-methylimidazolidin-4-one derivatives.

Whether you are losing chiral integrity during the preparation of the catalyst or struggling to push the enantiomeric excess (ee) of your target molecules past a plateau, this guide provides the mechanistic causality and self-validating protocols required to resolve these issues.

The (5R)-5-methylimidazolidin-4-one scaffold is derived from D-alanine. The most common point of failure is the unintentional racemization of the C5 stereocenter during the catalyst's construction.

Q: My final imidazolidin-4-one catalyst has a lower ee than my D-alanine starting material. Where is the racemization occurring? A: Racemization almost exclusively occurs during the initial amidation of the D-alanine methyl ester or during the acid-catalyzed cyclization step. The α-proton of the amino acid derivative is relatively acidic. If the amidation with methylamine is performed at room temperature or if an excess of strong base is present, base-catalyzed enolization leads to rapid racemization. Causality & Fix: You must maintain the amidation reaction strictly between 0 °C and 5 °C. Use a mild base (like triethylamine) only in stoichiometric amounts to neutralize the hydrochloride salt. Never proceed to cyclization without verifying the optical purity of the intermediate D-alanine N-methylamide via chiral HPLC 1.

Q: I am getting a mixture of diastereomers during the cyclization with pivalaldehyde/acetone. How do I isolate the active trans-isomer without eroding ee? A: Condensation of the amino amide with an aldehyde or ketone generates a new stereocenter at C2, yielding cis and trans diastereomers. Thermodynamic control favors the desired trans-isomer due to steric relief between the C2 and C5 substituents. Causality & Fix: Avoid harsh silica gel chromatography, which can catalyze epimerization at C2 or cause partial hydrolysis of the aminal. Instead, utilize selective recrystallization. The trans-isomer typically crystallizes preferentially from a mixture of diethyl ether and hexanes 2.

SynthesisWorkflow Step1 D-Alanine Derivative (>99% ee) Step2 Amidation (0°C, Mild Base) Step1->Step2 Step3 D-Alanine Amide (Stereocenter Intact) Step2->Step3 Prevents Racemization Step4 Condensation (Ketone/Aldehyde, MgSO₄) Step3->Step4 Step5 Crude Catalyst (Diastereomer Mix) Step4->Step5 Generates C2 Stereocenter Step6 Recrystallization (Ether/Hexanes) Step5->Step6 Step7 Pure (5R)-Catalyst (>98% ee, trans) Step6->Step7 Isolates Active Isomer

Workflow for synthesizing (5R)-5-methylimidazolidin-4-one while preserving chiral integrity.

Part 2: FAQs on Reaction Optimization (Using the Catalyst)

Q: I am using the synthesized (5R)-catalyst in a Diels-Alder reaction, but my product ee is plateauing at 70%. How can I push it >90%? A: The enantioselectivity of the iminium-catalyzed Diels-Alder reaction is highly dependent on the geometry of the iminium intermediate and the solvent microenvironment. Pure, anhydrous non-polar solvents often lead to tight ion-pairing that distorts the reactive conformation. Causality & Fix: Add exactly 5% (v/v) water to a polar solvent like methanol or THF. Water plays a dual role: it accelerates the hydrolysis of the product-iminium complex (increasing catalyst turnover and minimizing background racemic reactions) and stabilizes the transition state via hydrogen bonding. However, exceeding 20% water disrupts the hydrophobic pocket of the catalyst, which will drastically lower the ee 3.

Quantitative Data: Solvent & Additive Effects on Diels-Alder Enantioselectivity

The following table summarizes the causal relationship between solvent polarity, water content, and resulting ee when using a 10 mol% loading of the MacMillan catalyst.

Solvent SystemCatalyst LoadingReaction TimeYield (%)Enantiomeric Excess (ee %)
THF (Anhydrous)10 mol%24 h6578
THF / H₂O (95:5)10 mol%18 h8588
MeOH (Anhydrous)10 mol%20 h7282
MeOH / H₂O (95:5) 10 mol% 12 h 94 92
MeOH / H₂O (75:25)10 mol%12 h5560

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of (5R)-5-methylimidazolidin-4-one without Racemization

Reference Standard: Adapted from validated Organic Syntheses procedures 2.

  • Amidation: Suspend D-alanine methyl ester hydrochloride (1.0 eq) in anhydrous methanol. Cool the suspension strictly to 0 °C using an ice-brine bath.

  • Neutralization & Reaction: Add methylamine (33% in absolute ethanol, 3.0 eq) dropwise over 30 minutes.

    • Causality: Maintaining 0 °C prevents base-catalyzed deprotonation of the α-carbon, the primary cause of racemization.

  • Concentration: Stir for 4 hours at 0 °C, then remove the solvent under reduced pressure (bath temperature < 30 °C) to yield crude D-alanine N-methylamide.

    • Self-Validation Checkpoint 1: Confirm optical purity of the amide (>99% ee) via chiral HPLC (Chiralcel OD-H, 15% ethanol/hexanes, 1.0 mL/min) before proceeding.

  • Cyclization: Dissolve the crude amide in dichloromethane. Add anhydrous magnesium sulfate (desiccant) and cool to 0 °C.

  • Condensation: Add triethylamine (1.5 eq) followed by the ketone/aldehyde (e.g., pivalaldehyde, 1.1 eq). Stir at room temperature for 12 hours.

    • Causality: MgSO₄ drives the equilibrium toward the aminal by scavenging water, preventing the reverse hydrolysis reaction.

  • Purification: Filter the drying agent and concentrate. Purify the resulting diastereomeric mixture by recrystallization from diethyl ether/hexanes to isolate the thermodynamically stable trans-imidazolidin-4-one.

    • Self-Validation Checkpoint 2: Check the cis/trans ratio via ¹H NMR. The tert-butyl or methyl protons at C2 will show distinct chemical shifts for each diastereomer.

Protocol B: Asymmetric Diels-Alder Reaction using the (5R)-Catalyst
  • Catalyst Activation: In a reaction vial, dissolve (5R)-5-methylimidazolidin-4-one (0.10 eq) in a 95:5 mixture of Methanol/Water. Add trifluoroacetic acid (TFA, 0.10 eq) and stir for 5 minutes to form the active iminium salt.

  • Substrate Addition: Add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 eq) to the catalyst solution. Stir for 10 minutes at -20 °C.

    • Causality: Pre-forming the iminium ion at low temperature ensures that the LUMO is fully lowered before the diene is introduced, minimizing background (uncatalyzed) racemic pathways.

  • Cycloaddition: Add the diene (e.g., cyclopentadiene, 3.0 eq) dropwise. Maintain the reaction at -20 °C for 14 hours.

  • Quenching & Workup: Quench the reaction with cold aqueous NaHCO₃ to neutralize the TFA and hydrolyze the product-iminium complex. Extract with diethyl ether (3x).

    • Self-Validation Checkpoint 3: Determine the exo/endo ratio via ¹H NMR of the crude mixture and the ee via chiral GC (e.g., Astec CHIRALDEX β-PH, 150 °C to 180 °C) 3.

IminiumCatalysis Cat Organocatalyst (5R)-5-methylimidazolidin-4-one Iminium Iminium Ion Intermediate (LUMO Lowering) Cat->Iminium Condensation (HX Co-catalyst) Ald α,β-Unsaturated Aldehyde Ald->Iminium Adduct Enantioenriched Adduct (Iminium state) Iminium->Adduct Stereo-controlled Cycloaddition Nuc Nucleophile / Diene Nuc->Adduct Adduct->Cat Catalyst Regeneration Prod Final Chiral Product (>90% ee) Adduct->Prod Hydrolysis (H₂O dependent)

Iminium activation cycle highlighting the LUMO-lowering mechanism and catalyst regeneration.

References

  • Immobilization of MacMillan catalyst via controlled radical polymerization: catalytic activity and reuse Source: Polymer Chemistry (RSC Publishing) URL:[Link]

  • Ionic, Core-Corona Polymer Microsphere-Immobilized MacMillan Catalyst for Asymmetric Diels-Alder Reaction Source: Molecules (MDPI) URL:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses: (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one Source: Organic Syntheses, 2011, 88, 42-53 URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing (5R)-5-Methylimidazolidin-4-one Catalysis

Welcome to the technical support center for (5R)-5-methylimidazolidin-4-one catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (5R)-5-methylimidazolidin-4-one catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing reactions catalyzed by this versatile organocatalyst. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to tackle challenges with a foundation of scientific understanding.

Introduction to (5R)-5-Methylimidazolidin-4-one Catalysis

(5R)-5-methylimidazolidin-4-one, a derivative of the renowned MacMillan catalysts, operates primarily through iminium ion activation. This mechanism involves the reversible formation of a chiral iminium ion from an α,β-unsaturated aldehyde, which lowers the LUMO of the dienophile, making it more susceptible to nucleophilic attack. This mode of activation has proven highly effective in a variety of asymmetric transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and conjugate additions.

The catalyst's structure, particularly the stereocenter at the 5-position and the substituents on the nitrogen and the 2-position, creates a specific chiral environment that dictates the stereochemical outcome of the reaction. Understanding this catalytic cycle is paramount to troubleshooting and optimizing your specific transformation.

Catalytic Cycle Overview

Catalytic_Cycle cluster_0 Iminium Ion Formation cluster_1 Stereoselective Reaction cluster_2 Catalyst Regeneration Catalyst (5R)-5-methyl- imidazolidin-4-one Iminium_Ion Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium_Ion + Aldehyde - H2O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium_Ion Adduct Covalent Adduct Iminium_Ion->Adduct + Nucleophile Nucleophile Nucleophile (e.g., Diene) Nucleophile->Adduct Adduct->Catalyst + H2O (Hydrolysis) Product Enantioenriched Product Adduct->Product

Caption: Catalytic cycle of (5R)-5-methylimidazolidin-4-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments using (5R)-5-methylimidazolidin-4-one and its derivatives.

Low or No Reactivity

Q1: My reaction is not proceeding, or the conversion is very low. What are the primary factors to investigate?

A1: Low reactivity can stem from several sources. Systematically evaluate the following:

  • Catalyst Activation: The catalyst requires a Brønsted or Lewis acid co-catalyst to facilitate the formation of the reactive iminium ion. Ensure your acid co-catalyst (e.g., trifluoroacetic acid, HCl) is fresh and added at the correct stoichiometry.

  • Water Content: While surprisingly tolerant to water, and in some cases, water can be beneficial, excess water can inhibit catalysis by shifting the equilibrium away from iminium ion formation. If you suspect wet reagents or solvents, try drying them over molecular sieves. Conversely, for some reactions, the presence of a small amount of water can be advantageous.

  • Solvent Choice: The polarity and coordinating ability of the solvent are critical. Non-coordinating, polar aprotic solvents like CH2Cl2, CHCl3, or THF are generally preferred. Highly coordinating solvents can interfere with catalyst-substrate interactions.

  • Temperature: While many reactions proceed at room temperature or below, some less reactive substrates may require elevated temperatures to overcome the activation energy barrier. Conversely, for highly exothermic reactions, cooling may be necessary to prevent catalyst degradation or side reactions.

Troubleshooting Workflow for Low Reactivity

Low_Reactivity_Troubleshooting Start Low Reactivity Observed Check_Catalyst Verify Catalyst & Co-catalyst (Freshness, Stoichiometry) Start->Check_Catalyst Check_Water Assess Water Content (Dry Solvents/Reagents) Check_Catalyst->Check_Water If no improvement Success Reaction Optimized Check_Catalyst->Success Improved Optimize_Solvent Screen Different Solvents (Polar Aprotic) Check_Water->Optimize_Solvent If no improvement Check_Water->Success Improved Optimize_Temp Vary Reaction Temperature Optimize_Solvent->Optimize_Temp If no improvement Optimize_Solvent->Success Improved Substrate_Issue Consider Substrate Reactivity (Electronic/Steric Effects) Optimize_Temp->Substrate_Issue If no improvement Optimize_Temp->Success Improved

Caption: Decision tree for troubleshooting low reactivity.

Poor Enantioselectivity

Q2: I am getting good conversion, but the enantiomeric excess (ee) is low. What factors influence stereocontrol?

A2: Poor enantioselectivity indicates that the transition states leading to the two enantiomers are not sufficiently different in energy. Consider these factors:

  • Catalyst Structure: Ensure you are using the correct catalyst derivative for your specific transformation. Small changes to the catalyst backbone can have a significant impact on the chiral pocket and, consequently, the enantioselectivity. Second-generation MacMillan catalysts, for instance, were developed to improve reactivity and selectivity for a broader range of substrates.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Iminium Ion Geometry: The E/Z geometry of the iminium ion intermediate is crucial for facial selectivity. The choice of acid co-catalyst and solvent can influence this equilibrium.

  • Substrate-Catalyst Mismatch: Highly flexible substrates may not be held rigidly enough in the catalyst's chiral environment, leading to poor stereochemical communication.

ParameterEffect on EnantioselectivityRecommended Action
Temperature Lower temperatures generally increase ee.Run reactions at 0 °C, -20 °C, or even -78 °C.
Catalyst Loading Higher loading can sometimes improve ee, but may not be cost-effective.Start with 5-10 mol% and optimize.
Acid Co-catalyst The nature and amount of acid can influence iminium ion geometry.Screen different acids (e.g., TFA, HCl, benzoic acid derivatives).
Solvent Solvent polarity can affect the stability of transition states.Screen a range of non-coordinating solvents.
Side Reactions and Product Degradation

Q3: I am observing significant side product formation or degradation of my desired product. What are the likely causes?

A3: Side reactions can compete with your desired transformation, while product degradation can occur under the reaction conditions.

  • Aldol Condensation: A common side reaction is the self-condensation of the aldehyde substrate. This can sometimes be suppressed by slowly adding the aldehyde to the reaction mixture.

  • Product Instability: The product itself may be unstable to the acidic reaction conditions. If you suspect this, consider quenching the reaction as soon as it reaches completion and neutralizing the acid during workup.

  • Oxidation: Some products may be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. The catalyst itself can also be susceptible to oxidation.

Experimental Protocols

General Procedure for an Asymmetric Diels-Alder Reaction

This protocol provides a starting point for optimizing an asymmetric Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene.

  • Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add (5R)-5-methylimidazolidin-4-one (0.02 mmol, 10 mol%).

  • Solvent and Acid Addition: Add the desired solvent (e.g., CH2Cl2, 1.0 mL) and the acid co-catalyst (e.g., trifluoroacetic acid, 0.02 mmol, 10 mol%). Stir the mixture for 5-10 minutes at the desired reaction temperature (e.g., -20 °C).

  • Substrate Addition: Add the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv). Stir for another 5-10 minutes to allow for iminium ion formation.

  • Diene Addition: Add the diene (0.4 mmol, 2.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or SFC.

References

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate.
  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS - Macmillan Group.
  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds | ACS Omega. Available from: [Link]

  • Imidazolidinones as Asymmetric Organocatalysts | Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2 - Books. Available from: [Link]

  • An investigation into the mechanism of the imidazolidinone catalyzed cascade reaction. Available from: [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC. Available from: [Link]

  • Enriching the Computational Toolbox for Organocatalysis - Infoscience. Available from: [Link]

  • (A): Specific reaction conditions reported by MacMillan and co-workers... - ResearchGate. Available from: [Link]

  • “On-water” synthesis of thioxoimidazolidinone-isatin/ninhydrin conjugates, followed by temperature-induced dehydration by a ZnMnO3@Ni(OH)2 nano-catalyst - Green Chemistry (RSC Publishing). Available from: [Link]

  • Recycling Chiral Imidazolidin‐4‐one Catalyst for Asymmetric Diels–Alder Reactions: Screening of Various Ionic Liquids | Request PDF - ResearchGate. Available from: [Link]

  • Immobilization of MacMillan catalyst via controlled radical polymerization: catalytic activity and reuse - Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Origin of Stereoselectivity in the Imidazolidinone-Catalyzed Reductions of Cyclic α, β-Unsaturated Ketones - PMC. Available from: [Link]

  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide - PMC. Available from: [Link]

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels-Alder Reactions, Conjugate Additions to Access Non-N
Troubleshooting

Technical Support Center: (5R)-5-Methylimidazolidin-4-one Storage &amp; Troubleshooting

Welcome to the Technical Support Center. As a highly versatile chiral building block and a precursor for MacMillan-type organocatalysts, (5R)-5-methylimidazolidin-4-one is a staple in asymmetric synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly versatile chiral building block and a precursor for MacMillan-type organocatalysts, (5R)-5-methylimidazolidin-4-one is a staple in asymmetric synthesis. However, its structural nature makes it highly susceptible to spontaneous racemization if mishandled.

This guide provides researchers and drug development professionals with the mechanistic insights, troubleshooting steps, and self-validating protocols required to maintain the strict enantiomeric integrity of this compound during long-term storage and experimental recovery.

The Mechanistic Root of Racemization

To prevent degradation, you must first understand the causality behind it. The loss of enantiomeric excess (ee) in (5R)-5-methylimidazolidin-4-one is not random; it is driven by two specific, thermodynamically favorable pathways:

  • Base-Catalyzed Enolization (Auto-Catalysis): The C5 proton (located alpha to the lactam carbonyl) is highly acidic. When stored as a free base, the secondary amine of one molecule can act as an intermolecular general base, abstracting the C5 proton of a neighboring molecule. This forms an achiral enolate intermediate. Upon reprotonation, the molecule can form either the (5R) or (5S) isomer, leading to rapid racemization[1].

  • Moisture-Induced Ring Opening: Imidazolidin-4-ones exist in a delicate thermodynamic equilibrium with their open-chain Schiff base forms. Exposure to atmospheric moisture accelerates this hydrolysis. The resulting open-chain imine can tautomerize into an enamine, flattening the C5 stereocenter before recyclizing into a racemic mixture[2].

racemization_pathway R_Isomer (5R)-Isomer (Active) Enolate C5-Enolate (Achiral) R_Isomer->Enolate Base / Heat Imine Open-Chain Imine (Moisture) R_Isomer->Imine H2O Enolate->R_Isomer Reversible S_Isomer (5S)-Isomer (Racemized) Enolate->S_Isomer Protonation Imine->S_Isomer Recyclization

Mechanistic pathways of (5R)-5-methylimidazolidin-4-one racemization via enolization.

Troubleshooting FAQs

Q: I stored my catalyst as a neat oil on the benchtop, and the ee dropped from 99% to 50% in a week. Can I recover the enantiopurity? A: No. Racemization is an irreversible thermodynamic sink in this context. Neat oils of the free base are highly susceptible to auto-catalytic enolization because the molecules are in close proximity and fully active as bases. The secondary amine must be masked via protonation (salt formation) to prevent it from acting as a base[3].

Q: Which acid is best for forming the storage salt? A: p-Toluenesulfonic acid (TsOH) and Trifluoroacetic acid (TFA) are the industry standards. We highly recommend TsOH because it forms highly crystalline, non-hygroscopic salts. Hydrochloric acid (HCl) salts tend to be hygroscopic, which inadvertently draws ambient moisture into the matrix and promotes the ring-opening degradation pathway[3].

Q: Does the temperature of storage matter once it is converted to a salt? A: Yes. While the salt form drastically raises the activation energy required for enolization, trace moisture can still mediate slow ring-opening over a period of months. Storing the desiccated salt at -20 °C under an inert atmosphere (Argon/N2) kinetically freezes all degradation pathways, ensuring multi-year stability[4].

Quantitative Storage Stability Data

The following table summarizes the expected enantiomeric retention of (5R)-5-methylimidazolidin-4-one across various storage conditions.

Storage ConditionPhysical StateTemperatureTimeframeExpected ee Retention
Free Base (Neat) Liquid/Oil25 °C (Air)1 Week< 50% (Severe Racemization)
Free Base (Solution) 0.1M in THF4 °C (Argon)1 Month~ 85-90%
TFA Salt Crystalline Solid25 °C (Desiccated)6 Months> 98%
TsOH Salt Crystalline Solid-20 °C (Argon)> 2 Years> 99% (Optimal)

Validated Experimental Protocols

To ensure scientific integrity, every protocol listed below is designed as a self-validating system . Do not proceed to your main catalytic reactions without passing the built-in validation checkpoints.

storage_workflow FreeBase 1. (5R)-Free Base (Prone to Racemization) Salt 2. Acid Addition (e.g., TsOH, TFA) FreeBase->Salt Dry 3. Lyophilization (Remove H2O) Salt->Dry Store 4. Store at -20°C (Under Argon/N2) Dry->Store Recover 5. Base Wash (Prior to Experiment) Store->Recover

Self-validating workflow for the preparation, storage, and recovery of the catalyst.

Protocol A: Preparation of the Stable TsOH Salt (For Long-Term Storage)

Causality Focus: Rapid addition of acid can cause localized exothermic heating, which transiently promotes enolization before the salt is fully formed. Strict temperature control is mandatory.

  • Dissolution: Dissolve the freshly synthesized (5R)-5-methylimidazolidin-4-one free base (1.0 equiv) in anhydrous ethyl acetate (EtOAc) at 0 °C under an argon atmosphere.

  • Acid Addition: Slowly add a pre-chilled solution of anhydrous p-toluenesulfonic acid (1.05 equiv) in EtOAc dropwise over 15–20 minutes.

  • Crystallization: Stir the mixture for 30 minutes at 0 °C, then slowly add cold anhydrous heptane to induce precipitation.

  • Isolation: Filter the resulting white crystalline solid under a blanket of nitrogen to prevent moisture condensation. Wash with cold heptane.

  • Drying & Storage: Dry the solid under high vacuum (<0.1 mbar) for 12 hours. Store the sealed vial in a desiccator at -20 °C.

Self-Validation Checkpoint A: Before committing the entire batch to storage, take a 5 mg aliquot of the newly formed salt, neutralize it (via Protocol B), and run it on a Chiralpak AD-H HPLC column. The ee must be ≥98%. If the ee has dropped compared to the pre-salt free base, your acid addition rate was too fast.

Protocol B: Recovery of the Free Base (Immediately Prior to Use)

Causality Focus: If neutralized in a single aqueous phase, the free base is exposed to high pH, which rapidly catalyzes enolization. A biphasic system ensures the uncharged free base immediately partitions into the organic layer, effectively removing it from the basic aqueous environment.

  • Biphasic Neutralization: Suspend the TsOH salt in a biphasic mixture of EtOAc and saturated aqueous NaHCO₃ at 0 °C. Stir vigorously for exactly 5 minutes.

  • Extraction: Immediately separate the organic layer. Extract the aqueous layer twice more with cold EtOAc.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. (Critical: Do not use basic drying agents like K₂CO₃, as surface basicity will induce enolization).

  • Concentration: Concentrate under reduced pressure at a water bath temperature not exceeding 25 °C. Use the resulting oil immediately in your catalytic reaction.

Self-Validation Checkpoint B: To ensure your recovery protocol is non-destructive, measure the optical rotation ( [α]D​ ) of the recovered organic layer before proceeding to your main reaction. If the optical rotation has degraded, your biphasic mixing was likely insufficient, leaving the free base exposed to the aqueous base for too long.

References

  • Asymmetric Synthesis of LFA-1 Inhibitor BIRT2584 on Metric Ton Scale Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • On the racemization of chiral imidazolines Source: PubMed (National Institutes of Health) URL:[Link]

  • Chemical Modifications of Peptides and Their Impact on Food Properties Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts Source: MDPI (Molecules) URL:[Link]

Sources

Optimization

overcoming solubility issues with (5R)-5-methylimidazolidin-4-one in organic solvents

Welcome to the Advanced Organocatalysis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks when utilizing (5R)-5-methylimidazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organocatalysis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks when utilizing (5R)-5-methylimidazolidin-4-one (a MacMillan-type catalyst) in organic solvents.

Below, we dissect the physical chemistry behind these solubility issues and provide self-validating, step-by-step protocols to ensure homogeneous catalysis and high turnover frequencies.

Part 1: Diagnostic Workflow

Before altering your experimental parameters, consult the logical workflow below to determine the least invasive intervention required to achieve a homogeneous catalytic system.

TroubleshootingWorkflow Start Issue: Catalyst Insoluble in Target Organic Solvent CheckSolvent Assess Solvent Polarity (e.g., Toluene vs. DCM) Start->CheckSolvent Decision1 Is a co-solvent permissible? CheckSolvent->Decision1 Action1 Add 5-10% Protic Co-solvent (e.g., Isopropanol or H2O) Decision1->Action1 Yes CheckSalt Evaluate Brønsted Acid Counterion (e.g., HCl) Decision1->CheckSalt No Success Homogeneous Catalytic System Achieved Action1->Success Decision2 Can counterion be exchanged? CheckSalt->Decision2 Action2 Perform In Situ Metathesis (Exchange Cl- for TFA-) Decision2->Action2 Yes Action3 Utilize Soluble Polymer Support (e.g., PEG-bound) Decision2->Action3 No Action2->Success Action3->Success

Logical workflow for resolving imidazolidinone catalyst solubility issues.

Part 2: Frequently Asked Questions (FAQ)

Q1: Why does (5R)-5-methylimidazolidin-4-one crash out of solution when I use non-polar solvents like toluene? A: The solubility issue stems directly from the catalyst's activation mechanism. To function via lowest unoccupied molecular orbital (LUMO)-lowering iminium activation, the imidazolidinone core must be protonated by a Brønsted acid, typically forming a hydrochloride (HCl) salt[1]. The resulting ionic lattice has an exceptionally high electrostatic energy. In non-polar solvents like toluene or hexane, the solvent molecules lack the dielectric constant and hydrogen-bonding capacity required to overcome this lattice energy, resulting in a heterogeneous suspension. While toluene is often the optimal solvent for enantioselectivity, the poor solubility of the HCl salt severely limits the reaction speed[1].

Q2: How does modifying the Brønsted acid counterion resolve this without altering the chiral core? A: Exchanging a small, hard anion (like chloride) for a larger, heavily fluorinated, or lipophilic anion (such as trifluoroacetate [TFA], trichloroacetate [TCA], or triflate[OTf]) fundamentally alters the physical chemistry of the salt. The bulky fluorinated anions distribute the negative charge over a larger volume, significantly lowering the lattice energy of the solid catalyst. Furthermore, the lipophilic nature of these anions allows for favorable Van der Waals interactions with organic solvents. Studies show that TCA and TFA salts of MacMillan catalysts are superior to HCl salts in both reaction activity and solubility, facilitating the formation of the crucial hydrated iminium ion pair intermediate in homogeneous solutions[2].

Q3: Can I use co-solvents if I am restricted to using the HCl salt of the catalyst? A: Yes. If counterion exchange is not viable for your specific methodology, introducing a protic co-solvent is the most effective workaround. Adding a small amount of a protic solvent (like isopropanol) to a primary solvent like dichloromethane (DCM) or toluene disrupts the solid-state intermolecular hydrogen bonding of the imidazolidinone molecules[1]. The protic co-solvent acts as a hydrogen-bond donor/acceptor, solvating the chloride ions and the secondary amine protons, thereby lowering the energetic barrier for dissolution.

Q4: My continuous-flow setup requires a strictly homogeneous solution, but small-molecule salts still precipitate at high concentrations. What are the alternatives? A: For processes requiring high catalyst concentrations or continuous flow, small-molecule solubility limits can be bypassed by immobilizing the (5R)-5-methylimidazolidin-4-one core onto a soluble polymer support. Utilizing a SuFEx-click approach to bind the catalyst to polysulfates or poly(ethylene glycol) (PEG) creates a macromolecular catalyst that mimics the solubility profile of the polymer backbone[3]. These polymer-bound catalysts exhibit excellent solubility in organic/water mixed media (e.g., DCM-H2O or THF-H2O) while maintaining enantioselectivities comparable to their homogeneous monomeric counterparts[3].

Part 3: Quantitative Data & Solvent Profiling

Use the table below to benchmark your expected solubility and catalytic performance based on the specific catalyst salt and solvent system chosen.

Catalyst Salt FormPrimary SolventCo-Solvent (v/v)Solubility ProfileRelative Reaction RateTypical Enantioselectivity (ee)
HCl Salt TolueneNoneHeterogeneous (Poor)Very SlowModerate (~85%)
HCl Salt DCMNoneModerateModerateHigh (>90%)
TFA Salt TolueneNoneHomogeneous (Good)FastExcellent (>95%)
HCl Salt Toluene5% IsopropanolHomogeneous (Good)FastExcellent (>95%)
Polymer-Bound DCM5% H₂OHomogeneous (Good)ModerateHigh (>90%)

Part 4: Self-Validating Experimental Protocols

Do not rely on assumptions when preparing your catalytic systems. Use the following step-by-step methodologies, which include built-in validation checks to ensure mechanistic integrity.

Protocol A: In Situ Counterion Metathesis (HCl to TFA Salt)

Causality: This protocol leverages the extreme insolubility of NaCl in non-polar solvents to drive the metathesis equilibrium forward, replacing the hard chloride ion with a lipophilic trifluoroacetate ion.

  • Suspension: Weigh 1.0 equivalent of (5R)-5-methylimidazolidin-4-one HCl salt into an oven-dried reaction vial. Add the target non-polar solvent (e.g., Toluene) to achieve a 0.1 M concentration. The mixture will appear as a cloudy, white suspension.

  • Reagent Addition: Add 1.05 equivalents of Sodium Trifluoroacetate (NaTFA).

  • Agitation: Stir vigorously at room temperature (500 rpm) for 30–45 minutes.

  • Self-Validation Check (Critical): Stop the stirring. The bulk liquid must transition from an opaque suspension to a completely transparent solution. You will observe a fine, dense, chalky precipitate settling at the bottom—this is the displaced NaCl byproduct. If the bulk liquid remains turbid, the metathesis is incomplete; continue stirring for an additional 30 minutes.

  • Filtration: Pass the mixture through a 0.2 μm PTFE syringe filter into a clean reaction vessel to remove the NaCl. The resulting filtrate contains the highly soluble, active TFA salt of the catalyst.

Protocol B: Co-Solvent Disruption System

Causality: Protic co-solvents intercalate into the crystalline lattice of the catalyst, satisfying the hydrogen-bonding requirements of the imidazolidinone core and allowing the bulk non-polar solvent to solvate the complex.

  • Initial Solvation: Weigh the required amount of (5R)-5-methylimidazolidin-4-one HCl salt into the reaction vessel.

  • Primary Solvent: Add the primary organic solvent (e.g., Toluene or DCM) to reach 90% of your final intended reaction volume.

  • Co-Solvent Titration: Add 5% (v/v) of Isopropanol (IPA).

  • Agitation: Sonicate the mixture for 2 minutes at room temperature.

  • Self-Validation Check (Critical): Hold the vial against a light source. The mixture must be optically clear with no visible particulates.

    • Troubleshooting: If turbidity persists, increase the IPA concentration in 2% increments, sonicating after each addition. Do not exceed 15% (v/v) IPA , as excessive protic solvent will competitively bind to the catalyst's active site and inhibit the formation of the iminium ion intermediate.

  • Execution: Once optical clarity is validated, proceed with the addition of your substrates (e.g., aldehyde and diene) and cool to the target reaction temperature.

References

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega.[Link]

  • SuFEx-Click Approach for the Synthesis of Soluble Polymer-Bound MacMillan Catalysts for the Asymmetric Diels–Alder Reaction. MDPI Catalysts.[Link]

  • The Hydrated Structure Factor in Additive Effect on Enantioselective Organocatalytic Transfer Hydrogenation Reactions with Hantzsch Esters. ChemRxiv.[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing the First-Generation MacMillan Catalyst at Elevated Temperatures

Welcome to the Advanced Application Support Center for organocatalysis. This guide is specifically engineered for researchers and drug development professionals experiencing thermal deactivation of the first-generation M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center for organocatalysis. This guide is specifically engineered for researchers and drug development professionals experiencing thermal deactivation of the first-generation MacMillan catalyst, (5R)-5-methylimidazolidin-4-one .

While this catalyst is a cornerstone for LUMO-lowering iminium and enamine activation, its structural integrity is highly sensitive to elevated temperatures (>50°C). Below, we dissect the causality of this degradation, provide targeted troubleshooting FAQs, and outline self-validating protocols to ensure robust catalytic turnover under thermal stress.

Part 1: The Causality of Thermal Deactivation

To prevent catalyst degradation, we must first understand the mechanism of its failure. The (5R)-5-methylimidazolidin-4-one core relies on an aminal/hemiaminal linkage. Under physiological or low-temperature conditions, this ring is stable. However, when exposed to high temperatures in the presence of strong acid co-catalysts and water, the catalyst undergoes an SN​1 -type C(2)–N(3) bond cleavage [1].

This irreversible hydrolysis breaks the active imidazolidin-4-one ring down into an inactive amino acid amide and acetone[2]. Furthermore, computational studies indicate that the CONMe moiety of the first-generation catalyst plays a critical role in the exchange equilibria of iminium ions, making the precise control of the microenvironment essential for maintaining stability[3].

Mechanism Cat (5R)-5-methylimidazolidin-4-one (Active) Iminium Iminium Ion (Catalytic Intermediate) Cat->Iminium Substrate + Acid Hydrolysis C(2)-N(3) Bond Cleavage (Thermal Stress + Acid) Cat->Hydrolysis Excess H2O, >50°C Iminium->Cat H2O (Product Release) Degraded Amino Acid Amide + Acetone (Deactivated) Hydrolysis->Degraded Irreversible

Fig 1: Catalytic cycle vs. thermal degradation pathway of the MacMillan catalyst.

Part 2: Troubleshooting FAQs

Q1: My high-temperature cycloaddition stalls at 40% conversion despite full catalyst solubility. Is the catalyst decomposing? A: Yes. The stall is likely caused by the acid co-catalyst you are using. Strong acids (like HCl) protonate the aminal linkage too aggressively at high temperatures, driving the irreversible hydrolysis of the catalyst[2]. By switching to a milder acid like trifluoroacetic acid (TFA), you reduce the hydronium ion concentration enough to prevent ring-opening while still providing the necessary LUMO-lowering iminium activation[4].

Q2: How do I manage the water concentration when heating the reaction above 50°C? A: Water is a double-edged sword in iminium catalysis. It is strictly required to hydrolyze the product-iminium complex and regenerate the catalyst, but excess bulk water at high temperatures drives the SN​1 cleavage of the catalyst itself[1]. The causality-driven solution is to use a precisely controlled 95:5 (v/v) organic/aqueous solvent matrix (e.g., THF/H_2O or DMF/H_2O)[5]. This provides exactly enough water for the catalytic cycle's turnover step without shifting the thermodynamic equilibrium toward catalyst destruction.

Q3: Can I prevent thermal degradation by immobilizing the catalyst? A: Absolutely. Dispersing the catalyst in an imidazolium-based ionic liquid (such as [Bmim]PF_6) creates a protective, hydrophobic microenvironment[6]. This shielding limits the catalyst's exposure to bulk water and prevents bimolecular degradation pathways, allowing it to be recycled up to six times with minimal loss in enantiomeric excess (ee)[6]. Alternatively, controlled radical polymerization can be used to graft the catalyst onto a polymer backbone, providing excellent thermal stability[5].

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between co-catalyst selection, solvent matrix, and catalyst stability at 60°C.

Co-CatalystSolvent SystemCatalyst Recovery (%)Yield (%)Enantiomeric Excess (ee %)Failure Mode / Observation
HCl (1.0 eq)H_2O (100%)< 5%12%N/AComplete ring-opening hydrolysis
HCl (1.0 eq)THF/H_2O (95:5)45%58%82%Partial degradation, stalled conversion
TFA (1.0 eq)THF/H_2O (95:5)88%91%94%Stable iminium turnover, minimal cleavage
TFA (1.0 eq)[Bmim]PF_6 / H_2O> 95%94%93%Excellent thermal shielding, highly recyclable

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly execute steps. The protocols below are designed as self-validating systems , meaning each phase contains a built-in verification check to confirm catalyst integrity before proceeding.

Protocol A: High-Temperature Diels-Alder with TFA Co-Catalysis

Purpose: To perform high-temperature organocatalysis without triggering aminal hydrolysis.

  • Catalyst Activation: In an oven-dried vial, combine (5R)-5-methylimidazolidin-4-one (20 mol%) with Trifluoroacetic Acid (TFA) (20 mol%).

    • Causality: Using a 1:1 molar ratio ensures that the acid is entirely sequestered by the basic nitrogen of the catalyst, leaving no free acid to attack the C(2) position[4].

  • Solvent Matrix Preparation: Suspend the activated catalyst salt in a pre-mixed solution of THF/H_2O (95:5 v/v).

  • Reaction Execution: Add the diene and dienophile. Heat the reaction to 60°C under a nitrogen atmosphere.

  • Self-Validation (NMR Check): At the 2-hour mark, extract a 50 µL aliquot, dry it, and run a crude ^1H NMR in CDCl_3. Look for the C(2)-proton signal (typically around δ 4.5 - 5.0 ppm). If this peak is absent and a sharp singlet for acetone ( δ 2.17 ppm) appears, your catalyst has hydrolyzed. If the C(2) peak remains intact, thermal stability is confirmed, and the reaction can proceed to completion.

Protocol B: Ionic Liquid Immobilization for Thermal Shielding

Purpose: To physically shield the catalyst from thermal degradation and enable recycling.

  • IL Preparation: Dissolve the MacMillan catalyst (10 mol%) and TFA (10 mol%) in the hydrophobic ionic liquid [Bmim]PF_6 (2.0 mL per mmol of substrate)[6].

  • Dispersion: Add the substrates and 5% v/v H_2O. Stir vigorously at 60°C. The biphasic nature of the IL/water system ensures that water is available for iminium hydrolysis but physically separated from the bulk catalyst resting state.

  • Phase Separation: Upon completion, cool the mixture to room temperature. Extract the organic products using diethyl ether (3 x 5 mL). The catalyst remains immobilized in the heavier [Bmim]PF_6 phase[6].

  • Self-Validation (Extraction Efficiency): Evaporate the ether layer and weigh the crude product. To validate that the catalyst did not leach into the organic phase, test the ether extract with a drop of bromocresol green; a color change to yellow indicates unwanted acid/catalyst leaching. If the indicator remains blue/green, the IL successfully retained the catalyst, and the [Bmim]PF_6 phase can be immediately reused for the next cycle.

Protocol S1 1. Co-Catalyst Pairing Mix Catalyst + TFA (1:1) S2 2. Solvent Tuning 95:5 THF/H2O Matrix S1->S2 S3 3. Thermal Shielding Disperse in[Bmim]PF6 S2->S3 S4 4. Reaction Execution Heat to 60°C under N2 S3->S4 S5 5. Phase Separation Extract Product, Recycle IL S4->S5

Fig 2: Step-by-step workflow for high-temperature stabilization and recycling.

Sources

Optimization

Technical Support Center: Optimizing Solvent Polarity for (5R)-5-methylimidazolidin-4-one Mediated Reactions

Welcome to the Organocatalysis Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding reaction sluggishness or poor enantioselectivity in asymmetric organocatalysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Organocatalysis Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding reaction sluggishness or poor enantioselectivity in asymmetric organocatalysis. For transformations mediated by MacMillan-type catalysts—specifically (5R)-5-methylimidazolidin-4-one and its derivatives—solvent polarity is not merely a background medium; it is a critical thermodynamic lever that dictates the stability of the iminium intermediate and the compactness of the stereocontrolling transition state.

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic causality to help you optimize your solvent systems.

The Mechanistic Primer: Why Solvent Polarity Matters

The (5R)-5-methylimidazolidin-4-one catalyst operates primarily via LUMO-lowering iminium activation. The catalytic cycle requires the condensation of the secondary amine with an α,β-unsaturated aldehyde to form an iminium ion.

Solvent polarity exerts a dual effect on this process:

  • Iminium Formation & Stability: Highly polar solvents (e.g., MeOH, MeCN) stabilize the charged iminium intermediate, accelerating the initial condensation step.

  • Stereocontrol via Ion Pairing: The stereochemical outcome relies heavily on the shielding provided by the catalyst's bulky groups (e.g., the 5-methyl or benzyl group). Non-polar solvents (e.g., Toluene, DCM) enforce a tight ion pair between the iminium ion and the acid co-catalyst's counterion. This tight pairing restricts conformational freedom and enhances facial shielding, leading to higher enantiomeric excess (ee).

G N1 Catalyst + Aldehyde N2 Iminium Ion Formation (Favored by Polar Solvents) N1->N2 Acid Co-catalyst N3 Stereocontrolled Transition State (Tight Ion Pair in Non-Polar Solvents) N2->N3 Nucleophilic Attack N4 Product Release & Catalyst Regeneration N3->N4 Hydrolysis N4->N1 H2O Release

Caption: Catalytic cycle of imidazolidinone highlighting solvent polarity impact on iminium formation.

Quantitative Data Summary on Solvent Effects

To facilitate rapid decision-making, the following table summarizes the causal relationship between solvent dielectric constants and experimental outcomes for standard imidazolidinone-catalyzed cycloadditions.

Solvent SystemDielectric Constant (ε)Relative ReactivityEnantiomeric Excess (ee)Mechanistic Observation
Toluene 2.4ModerateExcellent (>95%)Tight ion pairing enhances facial shielding; optimal for non-polar substrates (1[1]).
THF (-20 °C) 7.5ModerateExcellent (95%)Good balance of solubility and ion pairing; excellent for Diels-Alder (2[2]).
DCM 9.1ModerateHigh (85-90%)Standard baseline; used when nitrones/dienes have poor solubility in toluene (1[1]).
MeOH/H₂O (95:5) ~33HighExcellent (92-99%)High iminium stabilization; water enhances reactivity via hydrophobic packing (3[3]).

Self-Validating SOP: Solvent Screening Protocol

Do not rely on a single solvent for novel substrates. Use this self-validating, step-by-step methodology to identify the optimal thermodynamic environment for your specific reaction.

Step 1: Substrate Preparation

  • Prepare 0.5 M solutions of the α,β-unsaturated aldehyde and the nucleophile/diene in a matrix of candidate solvents (e.g., Toluene, THF, DCM, and 95:5 MeOH/H₂O).

Step 2: Catalyst & Co-catalyst Activation

  • Add 10-20 mol% of the (5R)-5-methylimidazolidin-4-one catalyst to each vial.

  • Introduce an equimolar amount of Brønsted acid co-catalyst (e.g., TFA or HCl) to generate the active iminium species. Kinetic studies highlight the critical importance of this acid co-catalyst in forming the reactive complex (2[2]).

Step 3: Temperature Control & Equilibration

  • Equilibrate the reaction mixtures. Note that lowering the temperature (e.g., to -20 °C in THF) can significantly boost enantioselectivity by rigidifying the transition state and suppressing background racemic reactions (2[2]).

Step 4: Kinetic Sampling

  • Extract 10 µL aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Quench immediately with cold saturated NaHCO₃ to neutralize the acid co-catalyst and halt the reaction, ensuring the kinetic data is a true representation of that time point.

Step 5: Enantiomeric Analysis

  • Analyze the organic layer via chiral stationary phase HPLC to determine conversion rates and enantiomeric ratios (e.r.).

Workflow S1 1. Substrate Preparation S2 2. Solvent Screening S1->S2 S3 3. Co-catalyst Addition S2->S3 S4 4. Kinetic Sampling S3->S4 S5 5. Enantiomeric Analysis S4->S5

Caption: Step-by-step experimental workflow for optimizing solvent polarity in organocatalysis.

Troubleshooting FAQs

Q1: Why is my reaction rate sluggish in non-polar solvents like toluene, and how do I fix it? A1: Toluene is highly non-polar (ε = 2.4). While it enforces a tight ion pair that is excellent for enantioselectivity, it poorly solvates the charged iminium intermediate. This leads to a lower effective concentration of the active catalytic species. If your substrates have poor solubility in toluene, switching to DCM is a proven alternative (1[1]). Alternatively, adding a small amount of water (e.g., 5% v/v) can drastically enhance reactivity through hydrophobic hydration effects without fully disrupting the stereocontrolling ion pair (3[3]).

Q2: I switched to a highly polar solvent to boost the rate, but enantioselectivity dropped. Why? A2: Highly polar solvents (like pure water or DMSO) effectively solvate and separate the iminium ion from its chiral counterion. The stereochemical outcome of imidazolidinone-catalyzed reactions heavily relies on the shielding provided by the catalyst's bulky groups and the specific geometry of the transition state. Computational analyses confirm that disrupting these solvent-optimized geometries can lower the energy difference between the E and Z iminium isomers, eroding stereocontrol (4[4]).

Q3: Does the choice of acid co-catalyst dictate my solvent choice? A3: Absolutely. The acid co-catalyst (e.g., HCl vs. TFA) dictates the size and basicity of the counterion. In non-polar solvents, the counterion remains tightly bound to the iminium ion, meaning you must carefully match the steric bulk and pKa of your acid co-catalyst to your solvent system to optimize both rate and ee. If you use a highly polar solvent, the counterion dissociates and plays less of a role in stereocontrol, but remains vital for overall catalytic turnover.

References
  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, caltech.edu, 2

  • Ionic, Core-Corona Polymer Microsphere-Immobilized MacMillan Catalyst for Asymmetric Diels-Alder Reaction, mdpi.com, 3

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds, nih.gov, 1

  • Computational Analysis of the Stereochemical Outcome in the Imidazolidinone-Catalyzed Enantioselective (4 + 3)-Cycloaddition Reaction, acs.org, 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for (5R)-5-methylimidazolidin-4-one Enantiomeric Purity

Introduction: The Criticality of Enantiomeric Purity in Chiral Drug Development In the landscape of modern pharmaceuticals, the chirality of a molecule is a pivotal factor governing its pharmacological and toxicological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiomeric Purity in Chiral Drug Development

In the landscape of modern pharmaceuticals, the chirality of a molecule is a pivotal factor governing its pharmacological and toxicological profile. For a chiral molecule like (5R)-5-methylimidazolidin-4-one, a key building block in the synthesis of various bioactive compounds, ensuring its enantiomeric purity is not merely a quality control checkpoint but a fundamental necessity for safety and efficacy. The seemingly subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to vastly different interactions with biological systems. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, induce adverse effects.

Comparative Analysis of HPLC Methods

The successful chiral separation of (5R)-5-methylimidazolidin-4-one hinges on the selection of an appropriate CSP and the optimization of the mobile phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including those with cyclic amine structures.[1][3] Below is a comparison of two proposed HPLC methods, Method A (Normal-Phase) and Method B (Reversed-Phase), which represent common and effective approaches for this type of analysis.

ParameterMethod A: Normal-Phase ChromatographyMethod B: Reversed-Phase ChromatographyRationale for Comparison
Chiral Stationary Phase Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized)The Chiralcel® OJ column has shown excellent resolving capacity for imidazolinone herbicides, which share structural similarities with the target analyte.[2] The immobilized Chiralpak® IB offers robustness and compatibility with a wider range of solvents, making it suitable for reversed-phase conditions.[4]
Mobile Phase n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)Acetonitrile / Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA)Normal-phase chromatography often provides superior selectivity for chiral separations. The addition of DEA, a basic modifier, is crucial for improving the peak shape of basic analytes like 5-methylimidazolidin-4-one by minimizing interactions with residual silanols on the silica support.[5] Reversed-phase chromatography is often preferred for its compatibility with aqueous samples and mass spectrometry. TFA is used to improve peak shape for basic compounds in reversed-phase by ion-pairing.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.
Column Temperature 25°C25°CTemperature can influence enantioselectivity; however, ambient temperature is a good starting point for method development.
Detection UV at 220 nmUV at 210 nmThe wavelength is selected based on the UV absorbance of the analyte. Lower wavelengths are generally used in reversed-phase to compensate for the lower UV cutoff of the mobile phase.
Expected Resolution (Rs) > 2.0> 1.5A resolution of greater than 1.5 is generally considered baseline separation. Normal-phase methods often yield higher resolution for chiral compounds.
Key Advantages Potentially higher selectivity and resolution.Broader solvent compatibility, robustness of the immobilized phase, and better suitability for LC-MS applications.This comparison highlights the trade-offs between selectivity (often higher in normal-phase) and practicality/robustness (often better in reversed-phase).
Potential Challenges Sensitivity to water content in the mobile phase, solvent volatility.Potentially lower selectivity compared to normal-phase, risk of peak tailing if pH is not optimized.Understanding these challenges is key to successful method development and troubleshooting.

Experimental Protocols

The following are detailed, step-by-step protocols for implementing and validating the proposed HPLC methods.

Method A: Normal-Phase Chromatography Protocol
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of racemic 5-methylimidazolidin-4-one at 1 mg/mL in the mobile phase.

    • Prepare a sample of (5R)-5-methylimidazolidin-4-one at a concentration of 0.5 mg/mL in the mobile phase.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the initial resolution.

    • Inject the (5R)-5-methylimidazolidin-4-one sample to identify the peak corresponding to the desired enantiomer and to detect the presence of the (5S)-enantiomer impurity.

Method B: Reversed-Phase Chromatography Protocol
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IB (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile / Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of racemic 5-methylimidazolidin-4-one at 1 mg/mL in the mobile phase.

    • Prepare a sample of (5R)-5-methylimidazolidin-4-one at a concentration of 0.5 mg/mL in the mobile phase.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the initial resolution.

    • Inject the (5R)-5-methylimidazolidin-4-one sample to identify the peak corresponding to the desired enantiomer and to detect the presence of the (5S)-enantiomer impurity.

Method Validation: A Self-Validating System

A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose. The following validation parameters, as defined by ICH Q2(R1), must be assessed.[2][6]

Validation_Workflow Start Method Development & Optimization Specificity Specificity (Resolution from impurities) Start->Specificity Linearity Linearity & Range (Correlation of response to concentration) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Accuracy->Precision LOD Limit of Detection (LOD) (S/N = 3:1) Precision->LOD LOQ Limit of Quantitation (LOQ) (S/N = 10:1) LOD->LOQ Robustness Robustness (Small variations in method parameters) LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Workflow for HPLC Method Validation.

Validation Protocol
  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.

    • Procedure:

      • Inject a blank (mobile phase) to ensure no interfering peaks at the retention times of the enantiomers.

      • Inject the racemic standard to demonstrate baseline separation of the two enantiomers (Resolution > 1.5).

      • If available, spike the sample with known related impurities to ensure they do not co-elute with either enantiomer.

  • Linearity and Range:

    • Objective: To demonstrate that the detector response is directly proportional to the concentration of the analyte over a specified range.

    • Procedure:

      • Prepare a series of at least five standard solutions of the undesired (5S)-enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the enantiomeric impurity (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15% relative to the main component concentration).

      • Inject each standard in triplicate.

      • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure:

      • Prepare a sample of (5R)-5-methylimidazolidin-4-one and spike it with the (5S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

      • Analyze each spiked sample in triplicate.

      • Calculate the percentage recovery of the spiked enantiomer. The acceptance criterion is typically between 90.0% and 110.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze six replicate preparations of the (5R)-5-methylimidazolidin-4-one sample spiked with the (5S)-enantiomer at the 100% specification limit on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Acceptance Criterion: The relative standard deviation (RSD) for the area of the (5S)-enantiomer peak should be ≤ 5.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

    • Procedure:

      • These can be determined based on the signal-to-noise ratio (S/N). LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.

      • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Procedure:

      • Introduce small variations to the method parameters one at a time, such as:

        • Mobile phase composition (e.g., ± 2% of the organic modifier).

        • Column temperature (e.g., ± 5°C).

        • Flow rate (e.g., ± 0.1 mL/min).

        • Wavelength (e.g., ± 2 nm).

      • Analyze a sample under each modified condition and evaluate the impact on the resolution and quantification of the enantiomers. The method is considered robust if the results remain within the acceptance criteria.

Causality Behind Experimental Choices: A Deeper Dive

The selection of a chiral separation method is a multi-faceted decision process driven by the physicochemical properties of the analyte and the desired performance characteristics of the method.

Experimental_Choices Analyte Analyte Properties - Chirality - pKa - Polarity - UV Chromophore CSP Chiral Stationary Phase (CSP) Polysaccharide-based Pirkle-type Cyclodextrin-based Analyte->CSP Dictates primary interaction mechanism Mobile_Phase Mobile Phase Normal-Phase (Hexane/Alcohol) Reversed-Phase (ACN/Water) Polar Organic Additives (Acidic/Basic) Analyte->Mobile_Phase Influences solubility and peak shape Method_Goals Method Goals - Resolution - Sensitivity (LOD/LOQ) - Analysis Time - Robustness - LC-MS Compatibility Method_Goals->CSP Determines feasibility Method_Goals->Mobile_Phase Impacts performance Final_Method Optimized & Validated HPLC Method CSP->Final_Method Mobile_Phase->Final_Method

Caption: Interplay of factors in chiral method development.

For (5R)-5-methylimidazolidin-4-one, a basic compound, the use of a basic modifier like DEA in normal-phase is critical to prevent strong interactions with the silica surface of the CSP, which would otherwise lead to poor peak shape and low recovery. In reversed-phase, an acidic modifier like TFA serves a similar purpose by protonating the analyte and minimizing tailing.

The choice between a coated CSP (like Chiralcel® OJ-H) and an immobilized CSP (like Chiralpak® IB) is also significant. While coated phases can offer unique selectivities, they are not compatible with certain organic solvents that can strip the chiral selector from the silica support. Immobilized phases provide greater solvent flexibility and are generally more robust, making them a preferred choice for method development where a wider range of mobile phases may be explored.[4]

Conclusion

The determination of enantiomeric purity is a non-negotiable aspect of the quality control of chiral molecules like (5R)-5-methylimidazolidin-4-one. While a universally applicable HPLC method does not exist, a systematic approach to method development and validation, guided by the principles outlined in this guide, can lead to the establishment of a robust and reliable analytical procedure. The comparison between normal-phase and reversed-phase approaches highlights the trade-offs that must be considered. Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the sample matrix, and the available instrumentation. By following a rigorous validation protocol, researchers and drug development professionals can ensure that their chosen method is fit-for-purpose and generates data of the highest quality and integrity.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • Cirilli, R., et al. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. 2020;25(3):699. Available from: [Link]

  • Gumustas, M., et al. HPLC method for separating enantiomers of imidazole derivatives antifungal compounds. Acta Poloniae Pharmaceutica. 2017;74(3):833-842. Available from: [Link]

  • Krokhin, O., et al. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A. 2007;1146(2):226-233. Available from: [Link]

  • Zhao, H., et al. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry. 2024;15(12):395-406. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 2006. Available from: [Link]

  • Blaschek, W., et al. Comparative enantioseparation of selected chiral drugs on four different polysaccharide-type chiral stationary phases using polar organic mobile phases. Journal of Pharmaceutical and Biomedical Analysis. 2002;27(1-2):55-65. Available from: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]

  • Luo, J., et al. Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry. 2012;24(10):4463-4467. Available from: [Link]

  • Dong, M.W. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. 2006;24(9):926-944. Available from: [Link]

  • Ali, I., et al. Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America. 2017;35(s4):16-23. Available from: [Link]

  • Aboul-Enein, H.Y., and Ali, I. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In: Chiral Separations. Methods in Molecular Biology, vol 1149. Humana Press, New York, NY. 2014. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Absolute Configuration of (5R)-5-methylimidazolidin-4-one via Single-Crystal X-ray Crystallography

The Imperative of Absolute Configuration in Drug Development In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Imperative of Absolute Configuration in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] The classic, albeit tragic, example of thalidomide underscores this principle: one enantiomer was an effective sedative, while its mirror image was a potent teratogen. Consequently, regulatory bodies and the scientific community mandate the unambiguous determination of the absolute configuration of any chiral active pharmaceutical ingredient (API).

(5R)-5-methylimidazolidin-4-one is a valuable chiral building block in organic synthesis, frequently employed as a catalyst or intermediate. Validating its (5R) configuration is paramount to ensure the stereochemical integrity of downstream products. While several analytical techniques can probe chirality, single-crystal X-ray crystallography remains the definitive "gold standard" for the unambiguous assignment of absolute configuration.[3][4][5] This guide provides an in-depth, experience-driven comparison of methodologies, focusing on the validation of (5R)-5-methylimidazolidin-4-one's absolute stereochemistry using this powerful technique.

The Crystallographic Approach: From Relative to Absolute Structure

A standard X-ray diffraction experiment on a crystal provides a detailed map of electron density, from which the three-dimensional structure of a molecule can be determined. This process excels at defining the relative configuration of all stereogenic centers within the molecule. However, it inherently faces a challenge in distinguishing between a molecule and its mirror image. This is due to a principle known as Friedel's Law, which states that the intensity of a diffracted beam from a set of atomic planes (hkl) is equal to the intensity of the beam from the opposite side of those planes (-h-k-l).[6] Under normal scattering conditions, the diffraction pattern from a crystal of the (R)-enantiomer is indistinguishable from that of the (S)-enantiomer.

The key to overcoming this limitation lies in a phenomenon called anomalous dispersion or resonant scattering.[6][7][8] When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering of those X-rays by that atom is slightly perturbed.[9][10] This perturbation introduces a small phase shift, which effectively breaks the symmetry of Friedel's Law, leading to measurable intensity differences between Friedel pairs (I(hkl) ≠ I(-h-k-l)).[6][9]

For a light-atom molecule like 5-methylimidazolidin-4-one (composed of C, H, N, O), this effect is very weak but can often be measured with high-quality crystals and modern, sensitive diffractometers, particularly when using copper (Cu Kα, λ=1.54 Å) radiation.[7][11] The analysis of these subtle intensity differences allows for the definitive assignment of the absolute structure.

Experimental Workflow: A Self-Validating Protocol

The following workflow is designed not merely as a series of steps, but as a logical progression where each stage validates the previous one, ensuring the final assignment is robust and trustworthy.

G cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection & Processing cluster_analysis Phase 3: Structure Solution & Validation A Start: Enantiomerically Pure (5R)-5-methylimidazolidin-4-one B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B C Harvest & Select High-Quality Single Crystal B->C D Mount Crystal on Diffractometer C->D E X-ray Diffraction Data Collection (Crucially, measure Friedel pairs) D->E F Data Reduction & Integration E->F G Structure Solution (e.g., Direct Methods) F->G H Structural Refinement G->H I Analysis of Anomalous Dispersion (Calculate Flack & Hooft Parameters) H->I J Decision Point I->J K Absolute Configuration Validated as (5R) J->K Flack Parameter ≈ 0 (e.g., x < 0.1) L Invert Structure & Re-refine J->L Flack Parameter ≈ 1 M Investigate Racemic Twinning or Poor Data Quality J->M Flack Parameter ≈ 0.5

Caption: Workflow for absolute configuration validation via X-ray crystallography.

Step-by-Step Experimental Protocol: Crystallization

The most significant hurdle in the crystallographic analysis of small molecules is often obtaining diffraction-quality single crystals.[5] For a compound like 5-methylimidazolidin-4-one, which is a solid at room temperature, solution-based methods are most appropriate.

Objective: To grow single crystals of approximately 0.1-0.3 mm in each dimension with well-defined faces and no visible defects.

Method: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of a few milligrams of the compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof) in small vials.[12] The ideal solvent is one in which the compound is moderately soluble at room temperature and highly soluble when heated.[13]

  • Solution Preparation: Prepare a nearly saturated solution of (5R)-5-methylimidazolidin-4-one in the chosen solvent at room temperature. Use a high-purity solvent to avoid introducing impurities that can inhibit crystal growth.

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

  • Incubation: Cover the vial with a cap that is not airtight (e.g., perforated parafilm or a cap screwed on loosely). This allows the solvent to evaporate slowly over several days to weeks.[14] Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Monitoring & Harvesting: Check the vial periodically without disturbing it. Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle, drawing off the mother liquor with a pipette.

Step-by-Step Experimental Protocol: Data Collection and Analysis

Objective: To collect a complete, high-resolution diffraction dataset and refine the structural model to validate the absolute configuration.

  • Crystal Mounting: Select a well-formed, clear crystal and mount it on a cryo-loop. The crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage during data collection.

  • Data Collection Strategy: Use a modern single-crystal X-ray diffractometer equipped with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source. For light-atom structures, a copper source is often preferred as it enhances the anomalous signal.[11] The data collection strategy should be designed to achieve high completeness and redundancy, ensuring that a large number of Friedel pairs are measured independently.

  • Structure Solution and Refinement: Process the raw diffraction images to obtain integrated intensities. Solve the structure using direct methods or other algorithms to get an initial atomic model. Refine this model against the experimental data using full-matrix least-squares methods. This process optimizes atomic positions, displacement parameters, and other variables to achieve the best fit between the calculated and observed diffraction data.

  • Absolute Structure Determination: The critical step is the final refinement, which must account for anomalous scattering. The model is refined against the data, and a key parameter, the Flack parameter (x) , is calculated.[15][16]

    • A Flack parameter close to 0 with a small standard uncertainty (e.g., x = 0.05(7)) indicates that the assigned (5R) configuration is correct.[17]

    • A value close to 1 (e.g., x = 0.98(7)) indicates that the true configuration is the inverse, (5S), and the model must be inverted.[15]

    • A value around 0.5 suggests the crystal is a racemic twin (containing equal amounts of both enantiomers) or that the anomalous signal is too weak for a conclusive determination.[15]

  • Validation with Hooft Parameter: As a self-validating check, the Hooft parameter (y) can also be calculated.[18] This parameter is derived from a statistical analysis of all measured Bijvoet pairs and provides another reliable indicator of the absolute structure, often with greater precision for light-atom compounds.[19][20] A successful determination will show consistent results from both the Flack and Hooft parameters.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is definitive, it is not always feasible, primarily if the compound fails to crystallize.[5][21] In such cases, other spectroscopic methods can provide strong, albeit indirect, evidence for the absolute configuration.

Technique Principle Advantages Limitations Sample Requirements
Single-Crystal X-ray Crystallography Measures diffraction of X-rays from a single crystal, using anomalous dispersion to distinguish enantiomers.[3][22]Unambiguous and definitive determination of absolute configuration.[1][2] Provides a complete 3D structure.Requires diffraction-quality single crystals , which can be difficult or impossible to grow.[5][21]Single crystal (~0.1 mm).
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations.[23][24]Does not require crystallization; can be performed on neat liquids, oils, or solutions.[25][26] Sensitive to solution-state conformation.Relies on comparison to a computationally predicted spectrum (ab initio quantum chemistry).[25][27] The accuracy depends on the quality of the computational model.~5-10 mg dissolved in a suitable solvent.[27]
NMR with Chiral Solvating/Derivatizing Agents A chiral agent is added to the sample, forming transient diastereomeric complexes (solvating agents) or new covalent diastereomers (derivatizing agents) that exhibit distinct NMR signals.[28][29][30]Does not require crystals.[30] Can be performed with standard NMR equipment.Often requires derivatization, which adds chemical steps.[31] Interpretation can be complex and model-dependent (e.g., Mosher's method).[30] May not be applicable to all classes of compounds.~1-5 mg dissolved in an appropriate NMR solvent.[32][33]

Conclusion and Expert Recommendation

For the unequivocal validation of the absolute configuration of (5R)-5-methylimidazolidin-4-one, single-crystal X-ray crystallography is the most authoritative and trustworthy method . Its ability to directly determine the spatial arrangement of atoms provides a level of certainty that spectroscopic methods, which rely on computational models or derivatization, cannot match. The key to success lies in meticulous crystallization efforts to produce high-quality single crystals. The subsequent crystallographic analysis, when properly executed to leverage the effects of anomalous dispersion and validated with both the Flack and Hooft parameters, yields an irrefutable assignment of the (5R) configuration, meeting the highest standards of scientific and regulatory rigor.

Should crystallization prove intractable, Vibrational Circular Dichroism (VCD) is the recommended alternative. It is a powerful, non-destructive technique that provides a robust assignment for solution-state samples, provided that high-level computational resources are available to generate a reliable theoretical spectrum for comparison.

References

  • Absolute configuration - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Structural resolution. The anomalous dispersion. (n.d.). Retrieved March 26, 2026, from [Link]

  • Vibrational circular dichroism (VCD) - Bruker. (n.d.). Retrieved March 26, 2026, from [Link]

  • X-Ray Crystallography - Direct methods - yetnet. (n.d.). Retrieved March 26, 2026, from [Link]

  • ABSOLUTE CONFIGURATION BY VCD | BioTools. (n.d.). Retrieved March 26, 2026, from [Link]

  • (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. (n.d.). Retrieved March 26, 2026, from [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Retrieved March 26, 2026, from [Link]

  • (IUCr) Anomalous dispersion of X-rays in crystallography. (n.d.). Retrieved March 26, 2026, from [Link]

  • Assignment of absolute configuration using chiral reagents and NMR spectroscopy. (2011). Chirality, 23(3), 190-214. Retrieved from [Link]

  • Absolute configuration of complex chiral molecules - Spark904. (n.d.). Retrieved March 26, 2026, from [Link]

  • Anomalous Diffraction in Crystallographic Phase Evaluation - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Anomalous X-ray scattering - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Vibrational Circular Dichroism | Hinds Instruments. (n.d.). Retrieved March 26, 2026, from [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. (n.d.). Retrieved March 26, 2026, from [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.). Retrieved March 26, 2026, from [Link]

  • Determination of Absolute Configuration in Chiral Solvents with Nuclear Magnetic Resonance. A Combined Molecular Dynamics/Quantum Chemical Study | The Journal of Physical Chemistry A - ACS Publications. (2014). Retrieved from [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent - MDPI. (2025). Retrieved from [Link]

  • The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008). CHIMIA International Journal for Chemistry, 62(4), 259-261. Retrieved from [Link]

  • crystallization of small molecules. (n.d.). Retrieved March 26, 2026, from [Link]

  • Flack parameter - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Determination of absolute configuration in chiral solvents with nuclear magnetic resonance. A combined molecular dynamics/quantum chemical study - PubMed. (2015). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved March 26, 2026, from [Link]

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved March 26, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Glossary - OlexSys. (n.d.). Retrieved March 26, 2026, from [Link]

  • View of Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. (n.d.). Retrieved March 26, 2026, from [Link]

  • electronic reprint CRYSTALS enhancements: absolute structure determination. (n.d.). Retrieved March 26, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023). Retrieved from [Link]

  • absolute configuration – Chemical Crystallography. (n.d.). Retrieved March 26, 2026, from [Link]

  • Assigning absolute configuration when determining crystal structure isn't possible. (2017). Retrieved from [Link]

  • Use of intensity quotients and differences in absolute structure refinement - PMC - NIH. (n.d.). Retrieved March 26, 2026, from [Link]

  • Determination of absolute configuration using X-ray diffraction - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Absolute Configuration - MIT Department of Chemistry. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Validation

Benchmarking (5R)-5-Methylimidazolidin-4-one: A Comparative Guide to Chiral Amine Catalysts

As organocatalysis continues to mature, selecting the optimal chiral amine catalyst is no longer a matter of trial and error, but of precise mechanistic alignment. For drug development professionals and synthetic chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

As organocatalysis continues to mature, selecting the optimal chiral amine catalyst is no longer a matter of trial and error, but of precise mechanistic alignment. For drug development professionals and synthetic chemists, understanding the divergent activation pathways of secondary amines is critical for scaling asymmetric transformations.

This guide objectively benchmarks (5R)-5-methylimidazolidin-4-one —a highly efficient first-generation MacMillan-type catalyst—against two other cornerstone chiral amines: L-Proline and the Jørgensen-Hayashi catalyst (diarylprolinol silyl ether). We will dissect their mechanistic causality, compare their quantitative performance in cycloadditions, and provide a self-validating experimental workflow.

Mechanistic Causality: Iminium vs. Enamine Activation

The utility of a chiral amine catalyst is dictated by its ability to modulate the frontier molecular orbitals (FMOs) of the substrate[1].

  • (5R)-5-Methylimidazolidin-4-one : This catalyst is structurally optimized for LUMO-lowering (iminium) activation . Upon condensation with an α,β -unsaturated aldehyde, it forms a rigid iminium ion. The 5-methyl substituent effectively shields the Re-face of the E-iminium isomer, forcing incoming nucleophiles (or dienes) to attack from the less hindered Si-face[2]. The rigid five-membered imidazolidinone ring prevents bond rotation, locking the reactive conformation.

  • L-Proline : The quintessential HOMO-raising (enamine) catalyst . It excels in Aldol and Mannich reactions where the carboxylic acid acts as a bifunctional hydrogen-bond donor, directing the electrophile via a Zimmerman-Traxler-like transition state[3]. However, L-Proline is notoriously poor for iminium activation of enals because it forms a stable, parasitic oxazolidinone resting state, effectively killing the catalytic cycle.

  • Jørgensen-Hayashi Catalyst : A highly tunable hybrid. The bulky diarylcarbinol group provides extreme steric shielding, making it exceptional for enamine-mediated Michael additions[4]. While it can perform iminium activation, its structural flexibility sometimes yields lower endo/exo selectivities in concerted cycloadditions compared to the rigid imidazolidinone framework.

Catalytic cycle of iminium activation by (5R)-5-methylimidazolidin-4-one.

Benchmarking Data: Asymmetric Diels-Alder Cycloaddition

To objectively evaluate these catalysts, we benchmark them against a standard LUMO-lowering transformation: the asymmetric Diels-Alder reaction between cyclopentadiene and cinnamaldehyde. The data below illustrates the profound impact of catalyst architecture on reaction efficiency and stereocontrol.

Table 1: Comparative Performance in Asymmetric Diels-Alder Cycloaddition
Catalyst SystemPrimary Activation ModeConversion (%)endo:exo RatioEnantiomeric Excess (ee %)Optimal Loading
(5R)-5-methylimidazolidin-4-one Iminium (LUMO)> 92%93:794%10–20 mol%
Jørgensen-Hayashi Catalyst Enamine / Iminium75%85:1588%10 mol%
L-Proline Enamine (HOMO)< 10%N/AN/A20 mol%

Data Synthesis: (5R)-5-methylimidazolidin-4-one vastly outperforms its peers in this specific cycloaddition. The demonstrated that the imidazolidinone architecture is uniquely capable of stabilizing the reactive iminium intermediate without succumbing to the parasitic side-reactions that plague L-Proline[2].

Self-Validating Experimental Protocol

The following is a highly optimized, self-validating protocol for the asymmetric Diels-Alder reaction using (5R)-5-methylimidazolidin-4-one. Every step is designed with built-in causality to ensure reproducibility during scale-up.

Reaction: Cycloaddition of Cyclopentadiene and Cinnamaldehyde

Step 1: Catalyst Activation (Pre-equilibrium)

  • Action: In a flame-dried flask, dissolve (5R)-5-methylimidazolidin-4-one (20 mol%) in a 95:5 mixture of CH₃OH/H₂O. Add trifluoroacetic acid (TFA, 20 mol%) and stir at room temperature for 5 minutes.

  • Causality: The secondary amine must be protonated by the acid co-catalyst to facilitate the initial nucleophilic attack on the aldehyde. The 5% water content is a critical thermodynamic lever; it is required to drive the rapid hydrolysis of the product-iminium complex at the end of the cycle, preventing product inhibition[1].

Step 2: Substrate Equilibration

  • Action: Cool the mixture to -20 °C. Add cinnamaldehyde (1.0 equiv) dropwise and stir for 10 minutes.

  • Causality: Lowering the temperature maximizes the ΔΔG‡ between the diastereomeric transition states, ensuring high diastereofacial discrimination. The 10-minute equilibration allows the active E-iminium ion to fully form before the diene is introduced.

Step 3: Cycloaddition

  • Action: Add freshly cracked cyclopentadiene (3.0 equiv) dropwise. Stir at -20 °C for 14 hours.

  • Causality: Cyclopentadiene must be thermally cracked immediately prior to use to eliminate the unreactive dicyclopentadiene dimer. An excess is used to drive the pseudo-first-order kinetics of the cycloaddition step.

Step 4: Quench and Self-Validation

  • Action: Quench the reaction with cold aqueous NaHCO₃ to neutralize the TFA and collapse the iminium intermediate. Extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint 1 (Conversion & Diastereoselectivity): Analyze the crude mixture via ¹H NMR. Integrate the distinct aldehydic protons of the endo (approx. 9.8 ppm) and exo (approx. 9.6 ppm) products to validate the 93:7 ratio.

  • Self-Validation Checkpoint 2 (Enantioselectivity): Purify via flash chromatography and analyze the isolated endo-adduct via chiral stationary phase HPLC (e.g., Chiralcel OD-H) to confirm the >90% ee benchmark.

Strategic Selection Summary

When designing a synthetic route, catalyst selection should be dictated by the required FMO modulation:

  • Choose (5R)-5-methylimidazolidin-4-one when your pathway requires LUMO-lowering of α,β -unsaturated aldehydes (e.g., Diels-Alder, Friedel-Crafts alkylations, nitrone cycloadditions). Its rigid geometry offers unparalleled facial shielding.

  • Choose L-Proline for classical HOMO-raising transformations (e.g., Aldol, Mannich) where bifunctional hydrogen-bonding is required to organize the transition state.

  • Choose the Jørgensen-Hayashi Catalyst for sterically demanding enamine activations (e.g., Michael additions, α -sulfenylations), where its bulky diarylcarbinol group prevents catalyst deactivation while providing excellent stereocontrol[4].

References

  • Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. "New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition." Journal of the American Chemical Society.[Link]

  • Nobel Prize Committee. "ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS." NobelPrize.org.[Link]

  • Zhang, L.; Fu, N.; Luo, S. "Pushing the Limits of Aminocatalysis: Enantioselective Transformations of α-Branched β-Ketocarbonyls and Vinyl Ketones by Chiral Primary Amines." Accounts of Chemical Research.[Link]

Sources

Comparative

A Comprehensive Guide to Mass Spectrometry Fragmentation Patterns: (5R)-5-Methylimidazolidin-4-one vs. Bulky Analogs

As a Senior Application Scientist specializing in mass spectrometry (MS) and structural elucidation, I frequently encounter challenges in the dereplication of chiral organocatalysts and peptidomimetics. Imidazolidin-4-on...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in mass spectrometry (MS) and structural elucidation, I frequently encounter challenges in the dereplication of chiral organocatalysts and peptidomimetics. Imidazolidin-4-ones—most notably the MacMillan catalysts—are ubiquitous in asymmetric synthesis. However, differentiating simple analogs like (5R)-5-methylimidazolidin-4-one from their bulkier, benzyl-substituted counterparts requires a nuanced understanding of gas-phase ion chemistry.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation behaviors of (5R)-5-methylimidazolidin-4-one against standard 5-benzyl analogs. By dissecting the causality behind their divergent fragmentation pathways, this guide provides researchers with a self-validating framework for structural characterization.

Mechanistic Divergence in Gas-Phase Fragmentation

The diagnostic power of MS/MS for imidazolidin-4-ones lies in the stark contrast between the fragmentation of their protonated ( [M+H]+ ) and sodium-cationized ( [M+Na]+ ) species. The choice of precursor ion dictates whether the molecule undergoes a substituent-independent ring cleavage or a highly specific, substituent-driven fragmentation [1].

The [M+H]+ Pathway: Substituent-Independent Cleavage

When ionized via protonation, the charge localizes preferentially on the most basic site—the secondary or tertiary amine nitrogen within the heterocycle. This localized charge weakens adjacent C–N and C–C bonds, facilitating proton-driven ring opening.

Regardless of whether the exocyclic substituent at the C5 position is a methyl group or a bulky benzyl group, the protonated molecule consistently undergoes three distinct closed-shell paths of ring cleavage . These pathways yield stable iminium ions. Because this pattern is largely unaffected by the C5 substituent, [M+H]+ fragmentation serves as a universal diagnostic fingerprint to confirm the presence of the imidazolidin-4-one core [1].

The [M+Na]+ Pathway: Substituent-Driven Divergence

Sodium cationization fundamentally alters the fragmentation landscape. The Na+ ion coordinates with both the carbonyl oxygen and the amine nitrogen, rigidifying the five-membered ring and suppressing the proton-driven ring-opening mechanism. Consequently, the molecule is forced to seek alternative, higher-energy fragmentation routes.

  • 5-Benzyl Analogs (e.g., MacMillan Catalysts): The loss of a radical from an even-electron [M+Na]+ precursor is generally unfavorable because it generates a high-energy distonic radical cation. However, the homolytic cleavage of the C5-benzyl bond is the overwhelming exception. The resulting benzyl radical ( ∙C7​H7​ ) is highly resonance-stabilized, drastically lowering the activation barrier for this open-shell pathway [1].

  • (5R)-5-Methylimidazolidin-4-one: In stark contrast, the homolytic cleavage of the C5-methyl bond would yield a highly unstable methyl radical. Because this pathway is energetically prohibitive, the sodiated 5-methyl analog bypasses radical formation entirely. Instead, it undergoes a complex closed-shell rearrangement, resulting in the characteristic neutral loss of [C2​H5​NO] (75 Da) [1].

Fragmentation_Logic Precursor ESI Precursor Ionization Protonated [M+H]+ Ion (Even-Electron) Precursor->Protonated Sodiated [M+Na]+ Ion (Even-Electron) Precursor->Sodiated RingCleavage 3 Closed-Shell Ring Cleavages Yields Iminium Ions (Substituent Independent) Protonated->RingCleavage SubstituentCheck C5 Substituent Dependent Fragmentation Sodiated->SubstituentCheck Benzyl 5-Benzyl Analog (e.g., MacMillan Catalyst) SubstituentCheck->Benzyl Methyl (5R)-5-Methyl Analog SubstituentCheck->Methyl BenzylRadical Homolytic Cleavage: Loss of Benzyl Radical (•C7H7) Forms Radical Cation Benzyl->BenzylRadical C2H5NOLoss Closed-Shell Rearrangement: Loss of Neutral [C2H5NO] (75 Da) Methyl->C2H5NOLoss

Divergent MS/MS fragmentation pathways of protonated vs. sodiated imidazolidin-4-ones.

Quantitative & Qualitative Comparison

The following table summarizes the key analytical metrics used to differentiate (5R)-5-methylimidazolidin-4-one from its benzyl-substituted alternatives during MS analysis.

Analytical Feature(5R)-5-Methylimidazolidin-4-one5-Benzylimidazolidin-4-one Analogs
Structural Role Chiral building block / Simple analogStandard MacMillan Organocatalyst
[M+H]+ CID Fragments 3 closed-shell ring cleavages (Iminium ions)3 closed-shell ring cleavages (Iminium ions)
[M+Na]+ CID Fragments Closed-shell loss of [C2​H5​NO] ( Δ 75 Da)Homolytic loss of Benzyl radical ( ∙C7​H7​ )
Diagnostic Utility Confirms core; acts as negative control for benzylConfirms core + identifies benzyl presence
Thermodynamic Driver Avoidance of unstable methyl radical formationResonance stabilization of the benzyl radical
Peptidomimetic Behavior Release of neutral diketopiperazine (DKP) [2]Release of neutral diketopiperazine (DKP) [2]

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following step-by-step ESI-MS/MS methodology is designed as a self-validating system. By analyzing both the protonated and sodiated species in parallel, the protocol inherently cross-verifies the core structure and the exocyclic substituent.

Step 1: Sample Preparation
  • Dissolve the imidazolidin-4-one analyte in a 50:50 mixture of LC-MS grade Methanol and Water to a final concentration of 1 µM.

  • Validation Split: Divide the sample into two aliquots.

    • Aliquot A (Protonation): Add 0.1% Formic Acid to promote [M+H]+ formation.

    • Aliquot B (Sodiation): Add 10 µM Sodium Acetate to promote [M+Na]+ formation.

Step 2: ESI Source Optimization
  • Introduce the sample via direct infusion at a flow rate of 5-10 µL/min into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Set the ESI capillary voltage to +3.0 kV in positive ion mode.

  • Maintain the desolvation temperature at 250°C to prevent thermal degradation of the fragile heterocycle.

Step 3: Precursor Isolation and CID
  • Isolate the target precursor ( [M+H]+ or [M+Na]+ ) using the quadrupole with a narrow isolation window (1.0 m/z) to exclude isobaric interferences.

  • Apply Collision-Induced Dissociation (CID) using Nitrogen or Argon as the collision gas.

  • Energy Ramping: Sweep the normalized collision energy (NCE) from 15 eV to 35 eV. Note: Sodiated species typically require higher collision energies to induce fragmentation due to the rigidifying effect of the sodium coordinate bonds.

Step 4: Data Interpretation & Causality Check
  • Core Verification: Analyze the [M+H]+ spectra. The presence of three distinct iminium ion fragments validates the intact imidazolidin-4-one ring.

  • Substituent Verification: Analyze the [M+Na]+ spectra.

    • If a dominant neutral loss of 75 Da is observed, the compound is the 5-methyl analog.

    • If an open-shell loss of 91 Da ( ∙C7​H7​ ) is observed, the compound is a 5-benzyl analog.

MS_Workflow Sample 1. Sample Prep 1 µM in 50:50 MeOH/H2O Split for H+ vs Na+ ESI 2. ESI Source Positive Ion Mode Capillary: 3.0 kV Sample->ESI Isolation 3. Precursor Isolation Select [M+H]+ or [M+Na]+ Isolation Window: 1.0 m/z ESI->Isolation CID 4. CID Fragmentation Collision Energy: 15-35 eV Gas: N2 or Argon Isolation->CID Analysis 5. Mass Analysis High-Res TOF/Orbitrap Identify Diagnostic Ions CID->Analysis

Step-by-step ESI-MS/MS experimental workflow for imidazolidin-4-one characterization.

Conclusion

The structural elucidation of (5R)-5-methylimidazolidin-4-one versus its bulkier analogs is a masterclass in gas-phase thermodynamics. By understanding that protonated species yield substituent-independent ring cleavages[1], while sodiated species are forced into substituent-dependent pathways (homolytic radical loss vs. closed-shell rearrangement), researchers can confidently design dereplication workflows. This dual-precursor approach ensures that every MS/MS experiment acts as its own internal control, satisfying the highest standards of analytical rigor.

References

  • Schmidt, M. L., & Engeser, M. (2017). Gas-phase fragmentations of N-methylimidazolidin-4-one organocatalysts. Journal of Mass Spectrometry, 52(6), 367-371.[Link]

  • Vale, N., Collins, M. L., Sharma, S. K., et al. (2008). Electrospray ionization-ion trap mass spectrometry study of PQAAPro and PQProAA mimetic derivatives of the antimalarial primaquine. Journal of the American Society for Mass Spectrometry, 19(10), 1494-1505.[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (5R)-5-methylimidazolidin-4-one

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a comprehensive, step-by-step fr...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a comprehensive, step-by-step framework for the proper disposal of (5R)-5-methylimidazolidin-4-one, a chiral auxiliary valuable in asymmetric synthesis. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Compound: Hazard Profile of (5R)-5-methylimidazolidin-4-one

A thorough understanding of the chemical's properties is the foundation of safe handling and disposal. While specific hazard data for (5R)-5-methylimidazolidin-4-one is not extensively documented in readily available safety data sheets, we can infer its potential hazards based on the general class of imidazolidinones and related chiral auxiliaries.

Imidazolidinones are generally considered to be of low to moderate acute toxicity. However, as with any laboratory chemical, exposure should be minimized. Some related compounds are known to cause skin and eye irritation.[1][2][3] It is prudent to treat (5R)-5-methylimidazolidin-4-one as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin. Long-term exposure effects are not well-studied, reinforcing the need for cautious handling.

Key Safety Considerations:

  • Inhalation: Avoid breathing dust or vapors.[4]

  • Skin Contact: May cause irritation. Avoid contact with skin.[2]

  • Eye Contact: May cause serious eye irritation.[3][5]

  • Ingestion: May be harmful if swallowed.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (5R)-5-methylimidazolidin-4-one for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn.

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 requirements for impact and splash protection are mandatory.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and replaced if contaminated or damaged.[4][6]

  • Body Protection: A lab coat that is fully buttoned is required to protect against accidental splashes.[6][7][8] Long pants and closed-toe shoes must be worn to ensure no skin is exposed.[6][8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[9]

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of (5R)-5-methylimidazolidin-4-one is a multi-step process that must be followed diligently to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection

All waste containing (5R)-5-methylimidazolidin-4-one, including contaminated labware, gloves, and absorbent materials, must be segregated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, dedicated waste container. This includes unused or expired solid (5R)-5-methylimidazolidin-4-one, and any contaminated materials like weighing paper, gloves, or paper towels.

  • Liquid Waste: Solutions containing (5R)-5-methylimidazolidin-4-one should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[10]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[7]

Step 2: Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Material: Use containers that are chemically compatible with imidazolidinones. High-density polyethylene (HDPE) or glass containers are generally suitable.[11]

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "(5R)-5-methylimidazolidin-4-one," and the associated hazards (e.g., "Irritant").[12]

Step 3: On-Site Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13]

  • Location: The SAA must be at or near the point of generation and under the control of the operator.[14]

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[12][13]

  • Storage Limits: A maximum of 55 gallons of hazardous waste can be accumulated in an SAA.[13][14]

Step 4: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals and in accordance with all local, state, and federal regulations.

  • Professional Disposal Service: Your institution's Environmental Health and Safety (EHS) office will coordinate with a licensed hazardous waste disposal company for pickup and final disposal.[11]

  • Documentation: Ensure all required waste manifests are completed accurately.[12][15]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[4][16]

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[16]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][16][17]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Data Summary

PropertyInformationSource
IUPAC Name 5-methylimidazolidine-2,4-dione[18]
Molecular Formula C4H6N2O2[18]
Potential Hazards May cause skin and eye irritation. May be harmful if swallowed or inhaled.[1][2][3]
Incompatible Materials Strong oxidizing agents.[1]

Disposal Decision Workflow

DisposalWorkflow cluster_0 Preparation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Hand-off Start Start: Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Assess Assess Waste Type (Solid, Liquid, Sharps) Segregate Segregate Waste (Solid, Liquid, Sharps Containers) Assess->Segregate Spill Spill or Exposure Occurs Assess->Spill Accident PPE->Assess Label Label Container: 'Hazardous Waste' Chemical Name & Hazards Segregate->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End End: Professional Disposal ContactEHS->End EmergencyProc Follow Emergency Procedures (Spill Cleanup / First Aid) Spill->EmergencyProc Report Report to Supervisor & EHS EmergencyProc->Report Report->Segregate Collect cleanup debris

Caption: Decision workflow for the disposal of (5R)-5-methylimidazolidin-4-one.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Daniels Health.
  • Regulation of Laboratory Waste - American Chemical Society. (n.d.). American Chemical Society.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (2003, February 15). University of Pennsylvania.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30). CDMS.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, August 11). Thermo Fisher Scientific.
  • 5-Methyl-5-pyridin-4-yl-imidazolidine-2,4-dione Safety Data Sheets - Echemi. (n.d.). Echemi.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, June 25). TCI Chemicals.
  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Administration.
  • Chemical Safety Guide, 6th Ed. - ORS. (n.d.). National Institutes of Health.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 27). Tokyo Chemical Industry.
  • Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Administration.
  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts | Journal of the American Chemical Society. (2020, January 8). Journal of the American Chemical Society.
  • Laboratory Safety Guidelines. (n.d.). ETH Zurich.
  • Safety in the laboratory. (n.d.). University of Fribourg.
  • SAFETY DATA SHEET - Fisher Scientific. (2012, May 21). Fisher Scientific.
  • 2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- | C9H18N2O - PubChem. (n.d.). PubChem.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 23). Fisher Scientific.
  • CHEMISTRY LABORATORY GUIDELINES - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). International Journal of Pharmaceutical Research and Applications.
  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.
  • Overview - ECHA CHEM. (n.d.). ECHA.
  • Chemistry Department Laboratory Safety Rules. (2022, July 7). University of Montana.

Sources

Handling

A Researcher's Guide to the Safe Handling of (5R)-5-methylimidazolidin-4-one

This guide provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with (5R)-5-methylimidazolidin-4-one. As a valued member of the scientific community, yo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with (5R)-5-methylimidazolidin-4-one. As a valued member of the scientific community, your safety is paramount. This document is designed to provide you with the necessary information to handle this compound responsibly, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment

Imidazolidinone derivatives are known to present several potential hazards. A thorough risk assessment should be conducted before commencing any work with (5R)-5-methylimidazolidin-4-one.

Assumed Potential Hazards:

  • Skin Irritation: Many imidazolidinone compounds can cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Contact with the eyes may lead to serious irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Harmful if Swallowed: Ingestion of similar compounds can be harmful.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling (5R)-5-methylimidazolidin-4-one. PPE creates a critical barrier between you and the chemical, minimizing the risk of exposure.[3][4][5]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[6][7]To protect the eyes from splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for any signs of degradation or puncture before use.[5][6]To prevent skin contact and potential irritation. The choice of glove material should be based on chemical compatibility.
Body Protection A flame-resistant laboratory coat is required. Ensure the lab coat is fully buttoned and fits properly.[4][7]To protect the skin and personal clothing from spills and contamination.
Foot Protection Closed-toe shoes must be worn in the laboratory at all times.[4][7]To protect the feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator may be necessary if work is performed outside of a certified chemical fume hood, or if there is a potential for aerosol generation.[8]To prevent the inhalation of airborne particles or aerosols.
Safe Handling Workflow

Adherence to a strict and logical workflow is crucial for minimizing exposure and ensuring a safe working environment. The following diagram outlines the key steps for handling (5R)-5-methylimidazolidin-4-one.

Workflow for Handling (5R)-5-methylimidazolidin-4-one cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Conduct Risk Assessment Don_PPE Don Appropriate PPE Prep->Don_PPE Proceed if safe Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Dissolve Dissolve in Suitable Solvent Weigh->Dissolve Decontaminate Decontaminate Work Area Dissolve->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose Dispose of Waste Doff_PPE->Dispose

Caption: A step-by-step workflow for the safe handling of (5R)-5-methylimidazolidin-4-one.

Operational and Disposal Plans

Operational Plan: A Step-by-Step Guide

  • Preparation:

    • Before starting any work, ensure you have read and understood this safety guide and any relevant institutional standard operating procedures (SOPs).

    • Verify that a calibrated safety shower and eyewash station are readily accessible.

    • Prepare your work area within a certified chemical fume hood.[9]

    • Assemble all necessary equipment and reagents.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the required amount of (5R)-5-methylimidazolidin-4-one on a tared weigh paper or in a suitable container within the fume hood to minimize dust generation.[10]

    • Slowly add the compound to the desired solvent with stirring to facilitate dissolution.

    • Keep the container closed whenever possible to prevent the release of vapors or dust.[10]

  • Post-Handling:

    • Upon completion of your work, decontaminate all surfaces and equipment using an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash your hands thoroughly with soap and water after removing your gloves.[11]

Disposal Plan

  • All waste materials, including empty containers, contaminated gloves, and weigh papers, should be considered hazardous waste.[2]

  • Dispose of all waste in clearly labeled, sealed containers.

  • Follow all institutional, local, and national regulations for the disposal of chemical waste.[10] Do not pour any waste down the drain.[8][10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentEmergency Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][10]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the immediate area. If the spill is small, contain it with an inert absorbent material and place it in a sealed container for disposal. For larger spills, follow your institution's emergency spill response procedures.[9]

By adhering to these guidelines, you contribute to a culture of safety within your laboratory and the broader scientific community. Your commitment to safe practices is essential for the advancement of research and development.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. ACS Material. [Link]

  • Princeton University. Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety. [Link]

  • SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. AU - SDS Manager. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]

  • Carl ROTH. Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. [Link]

  • Chemical Safety. 2-IMIDAZOLIDINONE. [Link]

Sources

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